molecular formula C8H5NO3 B1590980 Furo[2,3-b]pyridine-2-carboxylic acid CAS No. 34668-26-3

Furo[2,3-b]pyridine-2-carboxylic acid

Numéro de catalogue: B1590980
Numéro CAS: 34668-26-3
Poids moléculaire: 163.13 g/mol
Clé InChI: IZLZCXOWFDCZLD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Furo[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furo[2,3-b]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furo[2,3-b]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

furo[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-8(11)6-4-5-2-1-3-9-7(5)12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLZCXOWFDCZLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00577828
Record name Furo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34668-26-3
Record name Furo[2,3-b]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00577828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name furo[2,3-b]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Decoding the Mechanism of Action of Furo[2,3-b]pyridine-2-carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Domain: Medicinal Chemistry, Molecular Pharmacology, and Oncology

Executive Summary: The Pharmacological Power of a Privileged Scaffold

In modern drug discovery, identifying scaffolds that offer both structural rigidity and versatile functionalization is paramount. The furo[2,3-b]pyridine core has emerged as a "privileged heterocyclic motif," demonstrating profound efficacy across oncology, immunology, and infectious diseases . Specifically, furo[2,3-b]pyridine-2-carboxylic acid derivatives (and their ester/amide bioisosteres) provide an exceptional platform for targeted therapeutics.

The planar, bicyclic nature of this scaffold allows it to intercalate or tightly bind within the narrow hydrophobic pockets of critical enzymes. Furthermore, the strategic positioning of the 2-carboxylic acid moiety acts as a highly directional hydrogen-bond donor and acceptor, anchoring the molecule within the ATP-binding hinge regions of kinases. This whitepaper dissects the core mechanisms of action (MoA), presents quantitative structure-activity relationship (SAR) data, and outlines self-validating experimental workflows required to develop these derivatives.

Core Mechanisms of Action (MoA)

Furo[2,3-b]pyridine derivatives exert their primary therapeutic effects by acting as potent, competitive inhibitors of key cellular kinases.

A. Cyclin-Dependent Kinase 2 (CDK2) Inhibition

In oncology, the unregulated proliferation of cancer cells is often driven by the hyperactivation of cell cycle kinases. Furo[2,3-b]pyridine derivatives have been proven to competitively bind to the ATP-binding site of the CDK2/Cyclin A2 complex .

  • Causality: By occupying the ATP pocket, the derivative prevents the transfer of a phosphate group to the Retinoblastoma (Rb) protein. Unphosphorylated Rb remains bound to the E2F transcription factor, preventing its translocation to the nucleus. This halts the transcription of genes required for the G1/S phase transition, ultimately inducing cell cycle arrest and apoptosis in malignant cells.

B. IRAK4 Modulation and Anti-Inflammatory Action

Beyond oncology, related furo[2,3-b]pyridine analogs target Interleukin-1 receptor-associated kinase 4 (IRAK4) .

  • Causality: IRAK4 is a master regulator of the innate immune response (Toll-like receptor signaling). Inhibition of the IRAK4 kinase domain by the rigid furo-pyridine core suppresses the downstream production of pro-inflammatory cytokines, presenting a viable pathway for treating autoimmune disorders.

CDK2_Pathway Furo Furo[2,3-b]pyridine Derivative ATP ATP Binding Site (CDK2 Pocket) Furo->ATP Competitive Binding (IC50 < 1 µM) CDK2 CDK2/Cyclin A2 Active Complex ATP->CDK2 Blocks Activation Rb Retinoblastoma (Rb) Phosphorylation CDK2->Rb Inhibits E2F E2F Transcription Factor Release Rb->E2F Prevents CellCycle G1/S Phase Transition E2F->CellCycle Halts Arrest Cell Cycle Arrest & Apoptosis CellCycle->Arrest Induces

Fig 1. Mechanism of CDK2 inhibition and subsequent cell cycle arrest by furo[2,3-b]pyridines.

Quantitative Activity Landscape

The efficacy of furo[2,3-b]pyridine-2-carboxylic acid derivatives is highly dependent on their substitution patterns. Molecular hybridization—such as incorporating naphthalen-2-yl and thiophen-2-yl moieties—significantly enhances lipophilicity and target residence time.

The following table summarizes the biological activity of a highly active furo[2,3-b]pyridine derivative (Compound 14: ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate) against isolated CDK2 and various human cancer cell lines, benchmarked against clinical standards .

Compound / InhibitorTarget / Cell LineAssay TypeIC₅₀ Value (µM)Mechanism / Notes
Compound 14 CDK2 / Cyclin A2In Vitro Kinase0.93 ATP-competitive inhibition
Roscovitine (Control)CDK2 / Cyclin A2In Vitro Kinase0.394 Standard CDK2 inhibitor
Compound 14 HCT-116 (Colorectal)MTT Viability31.3 - 49.0 Induces G1/S arrest
Compound 14 MCF-7 (Breast)MTT Viability19.3 - 55.5 Cytotoxic proliferation block
Doxorubicin (Control)HCT-116 (Colorectal)MTT Viability40.0 DNA intercalation standard

Self-Validating Experimental Workflows

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow self-validating protocols. Every experimental choice below is designed to include internal checks that confirm the success of the prior step.

Protocol A: Synthesis via Domino Annulation

Modern synthesis of the furo[2,3-b]pyridine core relies on domino annulation reactions. This approach is favored because it enables the one-step assembly of complex cyclic architectures, maximizing atom economy and minimizing intermediate degradation .

  • Michael Addition: React a substituted chalcone with malononitrile in refluxing ethanol, utilizing piperidine as a base catalyst.

    • Causality: Piperidine deprotonates malononitrile to create a strong nucleophile, which attacks the β -carbon of the chalcone. This establishes the necessary electrophilic center for the pyridine-2(1H)-one core.

  • Furan Ring Formation (Domino Cyclization): Introduce a catalytic amount of sodium ethoxide.

    • Causality: The base triggers an intramolecular nucleophilic attack from the hydroxyl group onto the adjacent nitrile center. This thermodynamically driven step forces the closure of the furan ring, yielding the rigid furo[2,3-b]pyridine scaffold.

  • Validation (Self-Correction): Perform FT-IR and ¹H-NMR spectroscopy.

    • Validation Check: The complete disappearance of the sharp nitrile (C≡N) stretch at ~2200 cm⁻¹ in the IR spectrum, coupled with the appearance of distinct amino (-NH₂) proton shifts in the ¹H-NMR (typically around δ 6.45 ppm, D₂O exchangeable), provides absolute proof that the cyclization was successful.

Protocol B: In Vitro Kinase Inhibition Assay (CDK2)

To validate the MoA, an ATP-depletion luminescence assay is utilized.

  • Equilibration: In a 384-well plate, incubate recombinant CDK2/Cyclin A2 enzyme with varying concentrations of the furo[2,3-b]pyridine derivative (0.1 to 100 µM) for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to achieve equilibrium binding within the hydrophobic ATP pocket before competing with the actual substrate.

  • Reaction Initiation: Add a standardized mixture of kinase substrate and ATP (at its predetermined Km​ value). Incubate for 60 minutes.

    • Causality: Using ATP exactly at its Km​ ensures the assay remains highly sensitive to competitive inhibitors. If ATP concentration is too high, it will outcompete the drug, yielding false negatives.

  • Luminescence Detection: Add a luciferase/luciferin reagent (e.g., Kinase-Glo) to halt the reaction.

    • Validation Check: Luciferase consumes the remaining unreacted ATP to produce light. Therefore, a highly potent inhibitor will block CDK2 from using ATP, leaving more ATP in the well, which results in higher luminescence. This inverse relationship inherently protects against false positives caused by compound auto-fluorescence or assay quenching.

Workflow Synth Synthesis: Domino Annulation Purify Purification & NMR/MS Validation Synth->Purify Yield >70% InVitro In Vitro Assay: Kinase Inhibition Purify->InVitro >95% Purity Cell Cellular Assay: MTT Viability InVitro->Cell Target Validated SAR SAR Analysis & Lead Optimization Cell->SAR Efficacy Confirmed

Fig 2. Self-validating experimental workflow for the synthesis and evaluation of derivatives.

Future Perspectives in Lead Optimization

The furo[2,3-b]pyridine-2-carboxylic acid scaffold represents a highly tunable pharmacophore. Future drug discovery efforts should focus on modifying the 2-carboxylic acid group into various bioisosteres (such as tetrazoles or oxadiazoles) to improve cell membrane permeability while retaining the critical hydrogen-bonding network required for kinase hinge-region binding. As computational docking models become more sophisticated, predicting the exact dihedral angles of substituents at the C-4 and C-6 positions will allow researchers to engineer derivatives with sub-nanomolar affinity and absolute selectivity for specific kinase isoforms.

References

  • Abdel-Rahman, A.A.-H., et al. "Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity." Molecules (MDPI), 2021.[Link]

  • Mao, et al. "Recent advances in the synthesis of furo[2,3-b]pyridine derivatives through novel domino annulations." Discover Chemistry (Springer Nature via ResearchGate), 2026.[Link]

Furo[2,3-b]pyridine-2-carboxylic acid molecular weight and exact mass calculation

Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution Mass Characterization of Furo[2,3-b]pyridine-2-carboxylic Acid: Theoretical Calculations and LC-HRMS Validation Workflows

Introduction & Chemical Causality

In modern pharmaceutical development, the precise structural characterization of heterocyclic building blocks is non-negotiable. Furo[2,3-b]pyridine-2-carboxylic acid (CAS: 34668-26-3) is a highly versatile scaffold featuring fused furan and pyridine rings[1]. Mechanistically, the dual nature of this molecule—possessing both a basic pyridine nitrogen and an acidic carboxylic acid moiety—dictates its behavior in analytical environments. This amphoteric character allows for highly efficient ionization in both positive and negative electrospray ionization (ESI) modes, making it an ideal candidate for High-Resolution Mass Spectrometry (HRMS) analysis.

Theoretical Mass Calculations: Molecular Weight vs. Exact Mass

A common pitfall in mass spectrometry is conflating nominal mass, average molecular weight, and exact mass[2].

  • Average Molecular Weight (MW): Calculated using the weighted average of all naturally occurring isotopes (e.g., Carbon = 12.011 Da). This value (163.13 g/mol ) is strictly used for macroscopic stoichiometry and bench-scale weighing[3].

  • Monoisotopic Exact Mass: HRMS instruments (like Orbitraps or Time-of-Flight analyzers) do not measure average masses; they resolve individual isotopic peaks[4]. Therefore, we must calculate the exact mass using the most abundant, stable isotope of each constituent element (^12C, ^1H, ^14N, ^16O).

The causality here is rooted in the "mass defect"—the difference between the mass of an isotope and its mass number, caused by nuclear binding energy[2]. By measuring the exact mass to four or more decimal places, we can unambiguously determine the empirical formula (C8H5NO3) and differentiate it from isobaric compounds that share the same nominal mass[4].

Calculation for C8H5NO3:

  • Carbon (^12C): 8 × 12.000000 = 96.000000 Da

  • Hydrogen (^1H): 5 × 1.007825 = 5.039125 Da

  • Nitrogen (^14N): 1 × 14.003074 = 14.003074 Da

  • Oxygen (^16O): 3 × 15.994915 = 47.984745 Da

  • Theoretical Exact Mass: 163.026944 Da

Quantitative Data Summary

The following table summarizes the critical mass parameters required for HRMS method development and data validation.

ParameterValueApplication / Causality
Chemical Formula C8H5NO3Core empirical composition[3].
Average Molecular Weight 163.132 g/mol Reagent preparation and molarity calculations.
Monoisotopic Exact Mass 163.0269 DaBaseline theoretical target for HRMS validation.
Theoretical [M+H]+ m/z 164.0342 m/zTarget for Positive ESI (Protonation of pyridine N).
Theoretical [M-H]- m/z 162.0197 m/zTarget for Negative ESI (Deprotonation of carboxyl group).

Experimental Methodology: LC-HRMS Exact Mass Validation

To transition from theoretical calculation to empirical proof, a self-validating LC-HRMS protocol must be employed. The following workflow utilizes an Orbitrap mass analyzer, chosen for its ability to achieve ultra-high resolution by measuring the orbital frequencies of ions[5].

Step 1: Sample Preparation & Matrix Elimination

  • Action: Dissolve 1 mg of Furo[2,3-b]pyridine-2-carboxylic acid in 1 mL of LC-MS grade Methanol:Water (50:50, v/v). Dilute to a final working concentration of 1 µg/mL.

  • Causality: High concentrations cause detector saturation and space-charge effects in the Orbitrap, which artificially shifts the measured m/z and destroys mass accuracy.

Step 2: UHPLC Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Causality: Chromatography separates the target analyte from background matrix ions. Without this step, isobaric matrix interferences could mask the analyte, even at high resolutions[5].

Step 3: Ionization & Lock-Mass Calibration

  • Action: Operate the ESI source in positive mode. Continuously infuse a known lock-mass compound (e.g., polysiloxane background ion at m/z 371.1012).

  • Causality: The lock-mass acts as an internal, self-validating calibration loop. It continuously corrects for micro-fluctuations in the mass analyzer's magnetic or electric fields, ensuring sub-ppm mass accuracy[6].

Step 4: High-Resolution Data Acquisition

  • Action: Set the mass spectrometer resolution to at least 100,000 (at m/z 200)[5].

  • Causality: A resolution of 100,000 provides sharp spectral peaks, ensuring baseline separation of the target ion from any near-isobaric background noise, allowing for the accurate determination of the centroid mass[2].

LC_HRMS_Workflow A Sample Prep (Dilution to 1 µg/mL) B UHPLC Separation (C18, Gradient Elution) A->B C ESI Ionization (Lock-Mass Infusion) B->C D Orbitrap HRMS (Resolution >100k) C->D E Data Acquisition (Centroid m/z) D->E

Caption: LC-HRMS experimental workflow for exact mass determination and isobaric separation.

Data Processing & Self-Validation Logic

The final step in the analytical workflow is confirming that the experimental data matches the theoretical calculations. This is a closed-loop, self-validating system based on the calculation of Mass Error (expressed in parts-per-million, ppm).

Validation Formula: Mass Error (ppm) =[(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 1,000,000

If the Orbitrap detects the [M+H]+ ion at exactly 164.0345 m/z : Error =[(164.0345 - 164.0342) / 164.0342] × 1,000,000 = +1.8 ppm

Acceptance Criteria: In pharmaceutical characterization, a mass error of < 5.0 ppm combined with a matching isotopic distribution pattern (e.g., the exact relative abundance of the ^13C A+1 peak) definitively validates the empirical formula. If the error exceeds 5 ppm, the system flags the result, forcing the scientist to investigate calibration drift or structural misidentification.

Validation_Logic A Theoretical Exact Mass ([M+H]+ = 164.0342) C Mass Defect Analysis (Calculate Δm) A->C B Experimental m/z (HRMS Output) B->C D Mass Error (ppm) [(Exp - Theo) / Theo] × 10^6 C->D E Validation Threshold (Pass if Error < 5 ppm) D->E

Caption: Self-validating logic for exact mass verification and empirical formula confirmation.

References

  • "Specifications of Furo[2,3-b]pyridine-2-carboxylic acid", Capot Chemical. URL: [Link]

  • "High-resolution mass spectrometry: more than exact mass", Bioanalysis Zone. URL:[Link]

  • "Mass resolution and mass accuracy in mass spectrometry", The Bumbling Biochemist. URL:[Link]

  • "An insight into high-resolution mass-spectrometry data", National Institutes of Health (PMC). URL:[Link]

Sources

Comprehensive NMR Characterization of Furo[2,3-b]pyridine-2-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Furo[2,3-b]pyridine-2-carboxylic acid (CAS: 34668-26-3) is a highly versatile heterocyclic building block utilized extensively in modern medicinal chemistry. Its rigid bicyclic framework and hydrogen-bonding capabilities make it a privileged scaffold in the development of allosteric inhibitors for the Zika virus NS2B-NS3 protease[1] and isoform-selective phosphoinositide-3-kinase (PI3K) inhibitors for targeted oncology[2]. Accurate structural elucidation of this core via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream synthetic modifications, purity validation, and structure-activity relationship (SAR) studies.

As a Senior Application Scientist, understanding not just the values of the chemical shifts, but the underlying causality of the electronic environment is essential for troubleshooting complex spectral overlaps in functionalized derivatives.

Structural Elucidation and Atom Numbering

The furo[2,3-b]pyridine system consists of a furan ring fused to the b-face (C2-C3) of a pyridine ring[3]. Following IUPAC nomenclature for fused heterocycles, the heteroatoms dictate the numbering priority. The furan oxygen is designated as position 1, followed by the furan carbons (C2, C3), the bridgehead carbon (C3a), the pyridine carbons (C4, C5, C6), the pyridine nitrogen (N7), and the final bridgehead carbon (C7a)[4]. The carboxylic acid moiety is attached at the C2 position.

1H NMR Chemical Shifts & Causality

The 1H NMR spectrum of Furo[2,3-b]pyridine-2-carboxylic acid in DMSO-d6 is characterized by four distinct aromatic proton signals and one exchangeable acidic proton. The chemical shifts are governed by the anisotropic effects of the fused rings and the inductive electron-withdrawing nature of the heteroatoms (N and O)[3].

Table 1: 1H NMR Chemical Shifts (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale
COOH 13.50Broad Singlet (br s)-1HHighly deshielded due to hydrogen bonding and oxygen electronegativity.
H-6 8.45Doublet of doublets (dd)J = 4.8, 1.51HOrtho to the pyridine nitrogen; experiences strong inductive deshielding.
H-4 8.15Doublet of doublets (dd)J = 7.8, 1.51HPara to the pyridine nitrogen; deshielded by resonance electron withdrawal.
H-3 7.75Singlet (s)-1HFuran proton beta to the oxygen, further deshielded by the C2-carboxylic acid group.
H-5 7.45Doublet of doublets (dd)J = 7.8, 4.81HMeta to the pyridine nitrogen; least affected by the nitrogen's electron-withdrawing effect.

Causality Insight: The pronounced downfield shift of H-6 (δ 8.45) compared to H-5 (δ 7.45) is a direct consequence of the adjacent electronegative nitrogen atom (N7), which removes electron density via the inductive effect (-I). Furthermore, the singlet at δ 7.75 (H-3) serves as a diagnostic handle for confirming substitution at the C2 position, as an unsubstituted furan ring would present two coupled protons[3].

13C NMR Chemical Shifts & Causality

The 13C NMR spectrum provides a definitive map of the carbon framework, heavily influenced by the heteroatoms[4].

Table 2: 13C NMR Chemical Shifts (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C7a 161.2Quaternary (C-O/N)Bridgehead carbon bonded to both N7 and O1; highly deshielded.
C=O 159.5Quaternary (C=O)Carbonyl carbon of the carboxylic acid.
C2 148.0Quaternary (C-O)Furan carbon bonded to oxygen and the carboxyl group.
C6 145.5Methine (CH)Pyridine carbon ortho to nitrogen.
C4 132.0Methine (CH)Pyridine carbon para to nitrogen.
C3a 120.5Quaternary (C-C)Bridgehead carbon.
C5 119.0Methine (CH)Pyridine carbon meta to nitrogen.
C3 112.5Methine (CH)Furan carbon beta to oxygen.

Causality Insight: The C7a carbon appears furthest downfield (excluding the carbonyl) because it is directly bonded to two highly electronegative atoms (O1 and N7). The C3 carbon is relatively shielded (δ 112.5) due to the resonance donation of the furan oxygen lone pair into the ring, despite the opposing electron-withdrawing effect of the adjacent carboxylic acid[3].

Shift_Logic cluster_0 Electronic Effects cluster_1 NMR Observables (Chemical Shifts) N1 Nitrogen Electronegativity (-I Effect) O1 Deshielding of H-6 & H-4 (δ 8.45 & δ 8.15) N1->O1 O3 Deshielding of C7a & C2 (δ 161.2 & δ 148.0) N1->O3 N2 Carboxylic Acid Anisotropy (Deshielding Cone) O2 Deshielding of H-3 (δ 7.75) N2->O2 N3 Furan Oxygen (Resonance & Inductive) N3->O3

Fig 1: Logical relationship between electronic effects and observed NMR chemical shifts.

Experimental Protocols for NMR Acquisition

To ensure self-validating and reproducible results, the following methodology must be adhered to when acquiring NMR spectra for furo[2,3-b]pyridine derivatives.

Step 1: Sample Preparation
  • Massing: Weigh exactly 15-20 mg of Furo[2,3-b]pyridine-2-carboxylic acid to ensure optimal concentration.

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Causality: DMSO-d6 is selected to disrupt intermolecular hydrogen bonding of the carboxylic acid, ensuring sharp spectral lines.

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube, ensuring a solvent column height of exactly 4-5 cm to optimize magnetic field homogeneity.

Step 2: Instrument Calibration and Tuning
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Locking: Lock the magnetic field to the deuterium resonance of DMSO-d6 to prevent signal drift during acquisition.

  • Tuning: Tune and match the probe for 1H and 13C frequencies to maximize the signal-to-noise ratio (SNR).

  • Shimming: Perform automated or manual shimming (Z1-Z5 gradients) until the lock signal is maximized and stable.

    • Causality: Proper shimming guarantees symmetrical peak shapes, which is critical for accurate J-coupling extraction.

Step 3: Acquisition Parameters
  • 1H NMR: Use a standard single-pulse sequence (zg30). Set the spectral width to 15 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16-32 scans.

    • Causality: A 2.0s D1 ensures complete longitudinal relaxation (T1) of the aromatic protons, allowing for accurate integration.

  • 13C NMR: Use a proton-decoupled pulse sequence (zgpg30). Set the spectral width to 250 ppm, relaxation delay (D1) to 2.0 seconds, and acquire a minimum of 1024 scans.

    • Causality: The high number of scans compensates for the low natural abundance of 13C and the long T1 relaxation times of the quaternary carbons (C2, C3a, C7a).

Step 4: Data Processing
  • Apply a line broadening (LB) factor of 0.3 Hz for 1H and 1.0 Hz for 13C prior to Fourier Transformation (FT) to enhance SNR without sacrificing resolution.

  • Manually phase the spectrum and perform baseline correction.

  • Calibrate the chemical shift scale by setting the residual DMSO-d6 pentet to 2.50 ppm (1H) and the septet to 39.52 ppm (13C).

NMR_Workflow A Sample Preparation (Dissolution in DMSO-d6) B Instrument Calibration (Tuning & Matching) A->B C Shimming & Locking (Optimize Homogeneity) B->C D Pulse Sequence Execution (1D 1H, 13C & 2D COSY/HSQC) C->D E Data Processing (Fourier Transform & Phasing) D->E F Spectral Analysis (Peak Picking & Integration) E->F

Fig 2: Step-by-step experimental workflow for acquiring self-validating NMR spectra.

References[1] Title: A Non-Active-Site Inhibitor with Selectivity for Zika Virus NS2B-NS3 Protease

Source: ACS Infectious Diseases URL: [Link][2] Title: Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link][3] Title: Charting the Chemical Reactivity Space of 2,3-Substituted Furo[2,3-b]pyridines Synthesized via the Heterocyclization of Pyridine Source: The Journal of Organic Chemistry URL: [Link][4] Title: Furo[2,3-b]pyridine | C7H5NO | CID 12421098 Source: PubChem - NIH URL: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Furo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Furo[2,3-b]pyridine is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] Furo[2,3-b]pyridine-2-carboxylic acid, in particular, represents a key building block for the synthesis of novel drug candidates. A definitive understanding of its three-dimensional structure is paramount for rational drug design, enabling the optimization of interactions with biological targets. This technical guide provides a comprehensive overview of the methodologies required to determine and analyze the crystal structure of Furo[2,3-b]pyridine-2-carboxylic acid through single-crystal X-ray diffraction. While a definitive crystal structure for this specific molecule is not yet publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[3], this guide offers a robust framework for its determination. We will delve into the strategic considerations for synthesis and crystallization, the principles of X-ray diffraction, and the interpretation of the resulting data, providing researchers with the necessary tools to elucidate its solid-state conformation.

Introduction: The Significance of Furo[2,3-b]pyridines in Drug Discovery

The fusion of a furan ring with a pyridine nucleus gives rise to a class of compounds known as furopyridines.[4] These heterocycles are of profound interest due to their isosteric relationship with indoles and benzofurans, allowing them to mimic these important biological motifs.[1] The Furo[2,3-b]pyridine scaffold, in particular, is present in compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties.[1][5] Notably, derivatives of this scaffold have been investigated as potent and selective inhibitors of Lck (Lymphocyte-specific protein tyrosine kinase), a key target in immunology and oncology.[6]

A detailed knowledge of the three-dimensional arrangement of atoms in Furo[2,3-b]pyridine-2-carboxylic acid is crucial. This structural information underpins our understanding of its physicochemical properties, such as solubility and polymorphism, and dictates how it can interact with target proteins. X-ray crystallography remains the gold standard for obtaining this atomic-level detail, providing precise measurements of bond lengths, bond angles, and intermolecular interactions.[7]

Synthesis and Crystallization: From Powder to Single Crystal

The journey to determining a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthetic Strategies for the Furo[2,3-b]pyridine Core

The synthesis of the Furo[2,3-b]pyridine skeleton can be approached in several ways, typically involving the construction of the furan ring onto a pre-existing pyridine or vice-versa.[8] A common and effective strategy involves the base-promoted cyclization of appropriately substituted pyridines. For instance, a 2-chloropyridine derivative bearing a suitable side chain can undergo intramolecular cyclization to form the fused furan ring.[4]

A plausible synthetic route to Furo[2,3-b]pyridine-2-carboxylic acid is outlined below. This multi-step synthesis requires careful purification at each stage to ensure the final product is of sufficient purity for crystallization trials.

G A 2-chloro-3-hydroxypyridine C Intermediate Ester A->C Williamson Ether Synthesis B Ethyl 2-chloro-2-oxoacetate B->C D Furo[2,3-b]pyridine-2-carboxylic acid ethyl ester C->D Intramolecular Cyclization (e.g., Dieckmann condensation) E Furo[2,3-b]pyridine-2-carboxylic acid D->E Hydrolysis G cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement A Mount Crystal on Goniometer Head B Center Crystal in X-ray Beam A->B C Data Collection (Rotating Crystal) B->C D Integration of Reflection Intensities C->D E Data Scaling and Merging D->E F Structure Solution (Phase Problem) E->F G Structure Refinement F->G H Validation and CIF File Generation G->H G cluster_0 Anticipated Molecular Interactions A Molecule A B Molecule B A->B Intermolecular Hydrogen Bond (O-H···O) C Molecule C D Molecule D C->D π-π Stacking E Single Molecule E->E Intramolecular H-Bond (O-H···N)

Sources

Electronic Properties and Dipole Moment of Furo[2,3-b]pyridine-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furo[2,3-b]pyridine-2-carboxylic acid (CAS 34668-26-3) represents a highly specialized heterocyclic pharmacophore that merges the π-electron-rich characteristics of a furan ring with the π-electron-deficient nature of a pyridine ring[1]. This structural ambivalence generates a unique push-pull electronic system, making it a critical scaffold in the development of optoelectronic materials and targeted therapeutics, including non-active site inhibitors for the Zika virus NS2B-NS3 protease[2].

This whitepaper provides an in-depth analysis of the electronic properties and dipole moment of Furo[2,3-b]pyridine-2-carboxylic acid. As a Senior Application Scientist, I have structured this guide to move beyond theoretical abstraction, detailing the causality behind its photophysical behaviors and providing self-validating experimental protocols to quantify its Intramolecular Charge Transfer (ICT) dynamics.

Structural and Electronic Ambivalence

The core furo[2,3-b]pyridine scaffold is inherently ambivalent. The fusion of the heterocycles creates a rigid, planar structure that facilitates efficient electron delocalization[3]. The addition of the carboxylic acid group at the C-2 position of the furan ring significantly perturbs the molecular symmetry and electron density:

  • HOMO-LUMO Distribution: The Highest Occupied Molecular Orbital (HOMO) is predominantly localized over the electron-rich furan ring, acting as the electron donor. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is distributed across the electron-withdrawing pyridine nitrogen and the C-2 carboxylic acid moiety, acting as the electron acceptor[4].

  • Chemical Hardness and Reactivity: The energy gap ( Egap​ ) between the HOMO and LUMO dictates the molecule's chemical hardness. A narrower gap facilitates easier electronic transitions, making the molecule highly polarizable and prone to strong interactions with biological targets (e.g., hydrogen bonding within viral protease allosteric sites)[2].

  • Fluorescence Potential: Furo[2,3-b]pyridines are known to exhibit favorable fluorescence emission ranges (typically between 404 and 453 nm)[5]. The carboxylic acid group enhances this by stabilizing the excited state through extended conjugation.

Table 1: Quantitative Electronic Properties

Note: Values are representative baseline metrics derived from Density Functional Theory (DFT) approximations of furo[2,3-b]pyridine derivatives.

PropertySymbolRepresentative Value / Description
Molecular Weight MW163.13 g/mol [6]
HOMO Energy EHOMO​ ~ -6.20 eV (Localized on furan/conjugated system)
LUMO Energy ELUMO​ ~ -2.15 eV (Localized on pyridine/carboxyl)
Energy Gap ΔE ~ 4.05 eV (Indicates moderate chemical softness)
Ground-State Dipole Moment (Vacuum) μg​ ~ 4.5 - 5.0 Debye
Excited-State Dipole Moment (Aqueous) μe​ ~ 7.5 - 8.0 Debye (Indicative of strong ICT)[7]

Dipole Moment and Intramolecular Charge Transfer (ICT)

The dipole moment ( μ ) is a fundamental vector quantity representing the separation of charge within the molecule. In Furo[2,3-b]pyridine-2-carboxylic acid, the ground-state dipole moment ( μg​ ) is established by the permanent electron-withdrawing effects of the pyridine nitrogen and the carboxyl oxygen atoms.

Upon photoexcitation, the molecule undergoes a rapid Intramolecular Charge Transfer (ICT). Electron density shifts from the furan ring toward the pyridine/carboxyl axis. This transition causes the excited state to become significantly more acidic and polar than the ground state, leading to an excited-state dipole moment ( μe​ ) that is nearly double the ground-state value[4].

This phenomenon is highly sensitive to the microenvironment. In polar solvents (like water or methanol), the solvent molecules reorient to stabilize the highly polar excited state, lowering its energy. This results in a measurable bathochromic (red) shift in the fluorescence emission spectrum, a process known as positive solvatochromism[7].

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of electronic properties must rely on a self-validating system where theoretical computational models are empirically verified through spectroscopic analysis.

Protocol A: Computational DFT Workflow (Theoretical Baseline)

Causality: Before physical experimentation, DFT calculations establish the theoretical limits of the molecule's electron density, guiding the selection of appropriate spectroscopic excitation wavelengths and solvent ranges.

  • Geometry Optimization: Construct the 3D molecular structure of Furo[2,3-b]pyridine-2-carboxylic acid. Optimize the ground-state geometry in a vacuum using the B3LYP functional and the 6-311G(d,p) basis set.

  • Frequency Verification: Run a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms the geometry is at a true local minimum.

  • Orbital Extraction: Extract the EHOMO​ and ELUMO​ eigenvalues. Calculate the energy gap ( ΔE=ELUMO​−EHOMO​ ).

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to calculate the theoretical dipole moment ( μ ) in both non-polar (e.g., hexane) and highly polar (e.g., water) simulated environments[7].

Protocol B: Spectroscopic Solvatochromism (Empirical Validation)

Causality: By measuring the Stokes shift across a gradient of solvent polarities, we can use the Lippert-Mataga equation to empirically calculate the change in dipole moment ( Δμ ), directly validating the ICT predicted by the DFT model.

  • Sample Preparation: Prepare 1.0×10−5 M solutions of the compound in a series of solvents with varying dielectric constants (e.g., hexane, tetrahydrofuran, methanol, and water)[7].

  • Absorption Spectra: Record the UV-Vis absorption spectra at 25°C to identify the ground-state absorption maximum ( λabs​ ) for each solvent.

  • Emission Spectra: Excite each sample at its respective λabs​ and record the fluorescence emission spectra to determine the emission maximum ( λem​ ).

  • Stokes Shift Calculation: Convert the wavelengths to wavenumbers ( cm−1 ) and calculate the Stokes shift ( νabs​−νem​ ).

  • Lippert-Mataga Analysis: Plot the Stokes shift against the solvent orientation polarizability ( Δf ). The slope of this linear regression, combined with the estimated Onsager cavity radius of the molecule, yields the empirical change in dipole moment ( Δμ=μe​−μg​ ).

Mechanistic Workflow Diagram

The following diagram illustrates the self-validating logical relationship between the computational predictions and the empirical spectroscopic validation required to accurately define the molecule's dipole moment.

G A Furo[2,3-b]pyridine-2-carboxylic acid Target Molecule B DFT Computational Workflow (B3LYP/6-311G**) A->B C Spectroscopic Workflow (Solvatochromism) A->C D Electronic Properties (HOMO/LUMO Gap) B->D E Dipole Moment (U03BC) Ground & Excited States B->E F ICT Validation (Lippert-Mataga Plot) C->F F->E Empirical Validation

Caption: Workflow integrating DFT and spectroscopy to validate molecular dipole moments.

Conclusion

Furo[2,3-b]pyridine-2-carboxylic acid is a highly dynamic pharmacophore. Its electronic properties are defined by a distinct separation of HOMO and LUMO orbitals across its fused ring system, resulting in a significant ground-state dipole moment. Upon excitation, the molecule undergoes robust Intramolecular Charge Transfer (ICT), drastically increasing its dipole moment—a feature that can be rigorously quantified through combined DFT modeling and solvatochromic fluorescence spectroscopy. Understanding these electronic parameters is paramount for researchers leveraging this scaffold for advanced drug design and optoelectronic applications.

References

  • Synthetic strategies to pyrido fused heterocycles Indian Academy of Sciences[Link]

  • Specifications of Furo[2,3-b]pyridine-2-carboxylic acid Capot Chemical [Link]

  • Investigation of Solvent Effect and H-Bonding on Spectroscopic Properties of 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl) ethenone SciSpace[Link]

  • Investigation of Solvent Effect and H-Bonding on Spectroscopic Properties... Experimental and Computational Study ResearchGate[Link]

  • Rhodium-Catalyzed Tandem Reaction of N-(Pivaloyloxy)acrylamides with 1,3-Diynes for the Synthesis of Furo[2,3-b]pyridines ACS Publications[Link]

  • A NON-ACTIVE SITE INHIBITOR WITH SELECTIVITY FOR ZIKA VIRUS NS2B-NS3 PROTEASE National Institutes of Health (NIH) / PMC[Link]

Sources

Methodological & Application

Step-by-step synthesis protocol for Furo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for Furo[2,3-b]pyridine-2-carboxylic Acid

Executive Summary

Furo[2,3-b]pyridine-2-carboxylic acid (CAS: 34668-26-3) is a highly privileged bicyclic heterocyclic scaffold utilized extensively in modern drug discovery. Its structural rigidity and hydrogen-bonding potential make it a critical building block for synthesizing orally bioavailable phosphoinositide-3-kinase (PI3K) inhibitors targeting triple-negative breast cancer[1], as well as non-active site inhibitors for the Zika virus NS2B-NS3 protease[2].

This application note details a robust, scalable, and self-validating two-step synthetic workflow for this compound. The protocol avoids the use of highly toxic cyanopyridine precursors, opting instead for a highly efficient tandem nucleophilic aromatic substitution (SNAr) and intramolecular aldol-type condensation, followed by controlled saponification.

Mechanistic Rationale & Pathway Design

The synthesis is designed around a convergent annulation strategy. The reaction initiates with an SNAr where the hydroxyl group of ethyl glycolate attacks the electron-deficient 2-position of 2-chloro-3-pyridinecarboxaldehyde. Cesium carbonate (Cs₂CO₃) is specifically selected as the base; the "cesium effect" enhances the nucleophilicity of the glycolate alkoxide while maintaining a mild enough environment to prevent degradation of the formyl group.

Following the etherification, the basic conditions promote the deprotonation of the active methylene group of the glycolate moiety. This carbanion undergoes an intramolecular aldol-type addition into the adjacent 3-formyl group. Subsequent dehydration yields the fully aromatized ethyl furo[2,3-b]pyridine-2-carboxylate intermediate. Finally, a mild lithium hydroxide-mediated saponification cleaves the ethyl ester to reveal the target carboxylic acid.

Synthesis SM1 2-Chloro-3- pyridinecarboxaldehyde INT Ethyl furo[2,3-b]pyridine- 2-carboxylate SM1->INT Cs2CO3, DMF 110°C, SNAr & Cyclization SM2 Ethyl Glycolate SM2->INT PROD Furo[2,3-b]pyridine- 2-carboxylic acid INT->PROD 1. LiOH, THF/H2O 2. HCl (pH 3)

Figure 1: Tandem SNAr/Annulation and Saponification workflow for Furo[2,3-b]pyridine-2-carboxylic acid.

Reaction Parameters & Quantitative Data

The following stoichiometry is optimized for a 10 mmol scale reaction. Scaling beyond 50 mmol may require adjustments to the heat transfer rate during the exothermic SNAr phase.

Reagent / MaterialMW ( g/mol )Eq.mmolMass / VolFunctional Role
2-Chloro-3-pyridinecarboxaldehyde141.551.010.01.42 gElectrophilic Scaffold
Ethyl glycolate104.101.111.01.14 gNucleophile / Annulation Partner
Cesium carbonate (Cs₂CO₃)325.822.525.08.15 gBase (Alkoxide formation & Deprotonation)
N,N-Dimethylformamide (DMF)73.09--20 mLPolar Aprotic Solvent
Lithium hydroxide monohydrate41.963.030.01.26 gSaponification Reagent

Step-by-Step Experimental Protocol

Phase 1: Tandem SNAr and Annulation
  • System Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet. Purge the system with argon for 5 minutes to displace atmospheric moisture, which can competitively hydrolyze the electrophile.

  • Reagent Charging: Add 2-chloro-3-pyridinecarboxaldehyde (1.42 g, 10.0 mmol) and anhydrous DMF (20 mL) to the flask. Stir until complete dissolution is achieved.

  • Base Addition: Introduce Cs₂CO₃ (8.15 g, 25.0 mmol) in a single portion. The suspension will become heterogeneous. Causality Note: DMF is chosen because its high dielectric constant stabilizes the Meisenheimer complex transition state during the SNAr step.

  • Nucleophile Introduction: Add ethyl glycolate (1.14 g, 11.0 mmol) dropwise over 2 minutes via syringe.

  • Thermal Activation: Heat the reaction mixture to 110 °C using a pre-heated oil bath. Maintain vigorous stirring (800 rpm) to ensure adequate mass transfer in the heterogeneous mixture.

  • Reaction Monitoring: Stir at 110 °C for 4–6 hours. Monitor the consumption of the aldehyde via TLC (Hexanes/EtOAc 7:3, UV visualization).

  • Intermediate Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with distilled water (3 × 50 mL) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl furo[2,3-b]pyridine-2-carboxylate. This intermediate can be used directly in the next step without column chromatography.

Phase 2: Saponification and Isolation
  • Solvent Exchange: Dissolve the crude intermediate in a solvent mixture of THF (15 mL) and distilled water (5 mL).

  • Hydrolysis: Add LiOH·H₂O (1.26 g, 30.0 mmol) to the solution. Stir the mixture at room temperature for 2 hours. Causality Note: LiOH is preferred over NaOH/KOH as the lithium cation coordinates with the ester carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and accelerating hydrolysis under milder conditions.

  • Volatile Removal: Concentrate the mixture under reduced pressure to remove the THF, leaving an aqueous alkaline solution.

  • Acidification & Precipitation: Cool the aqueous phase in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while stirring continuously until the pH reaches ~3.0. A dense, off-white to pale yellow precipitate of the free carboxylic acid will form.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water (2 × 10 mL) to remove residual lithium chloride.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours to afford Furo[2,3-b]pyridine-2-carboxylic acid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized protocol, verify the product against the following expected analytical benchmarks[3]:

  • LC-MS (ESI+): The predicted monoisotopic mass of the compound is 163.027 Da. The mass spectrum must show a dominant [M+H]⁺ adduct peak at m/z 164.03 [3]. The absence of an m/z 192 peak confirms complete ester hydrolysis.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.50 (br s, 1H, -COOH) – Confirms successful saponification.

    • δ 8.55 (dd, J = 4.8, 1.5 Hz, 1H, Pyridine C6-H)

    • δ 8.20 (dd, J = 7.8, 1.5 Hz, 1H, Pyridine C4-H)

    • δ 7.75 (s, 1H, Furan C3-H) – Critical marker confirming successful annulation and aromatization.

    • δ 7.45 (dd, J = 7.8, 4.8 Hz, 1H, Pyridine C5-H)

Sources

Application Note: Furo[2,3-b]pyridine-2-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furo[2,3-b]pyridine-2-carboxylic acid (CAS 34668-26-3) is a highly versatile and privileged heterocyclic building block in contemporary medicinal chemistry[1][2]. Combining an electron-deficient pyridine ring with an electron-rich furan ring, the furo[2,3-b]pyridine core serves as an excellent isosteric replacement for the promiscuous azaindole scaffold[3]. The strategic placement of the carboxylic acid at the C2 position provides a highly reactive functional handle. This enables rapid late-stage diversification via amide bond formation, esterification, or decarboxylative cross-coupling, allowing medicinal chemists to efficiently probe structure-activity relationships (SAR)[3][4].

This application note provides an authoritative guide on the structural rationale, biological applications, and validated synthetic protocols for utilizing Furo[2,3-b]pyridine-2-carboxylic acid in drug discovery workflows.

Pharmacophore Rationale & Hinge-Binding Dynamics

The furo[2,3-b]pyridine scaffold is widely recognized for its ability to selectively interact with various biological targets, particularly in the design of kinase inhibitors[3][5].

  • Azaindole Isosterism: The core acts as a bioisostere of azaindole. Modifying the hydrogen bond interactions between a kinase inhibitor and the enzyme's hinge region can dramatically improve selectivity without sacrificing potency[3].

  • Electronic Push-Pull System: The core contains an electron-deficient pyridine ring fused to an electron-rich furan ring[3]. The nitrogen atom in the pyridine ring acts as a crucial hydrogen-bond acceptor, while the furan oxygen modulates the electron density of the system, optimizing the molecule's dipole moment for deep insertion into the ATP-binding pocket of kinases[5].

  • C2-Carboxylic Acid Utility: The C2-carboxyl group allows for the rapid generation of diverse chemical libraries. By converting the acid into various amides, researchers can explore the solvent-exposed regions of target proteins to improve pharmacokinetic (PK) properties and target residence time[4].

Key Biological Targets & Quantitative Efficacy Data

Derivatives of furo[2,3-b]pyridine have demonstrated profound efficacy across multiple therapeutic areas, primarily by targeting key enzymes involved in cellular signaling pathways[5]. Notable targets include AKT1, EGFR, and Interleukin-1 receptor-associated kinase 4 (IRAK4)[3][5].

Table 1: Validated Pharmacological Targets of Furo[2,3-b]pyridine Derivatives
Target Enzyme / PathogenDisease AreaMechanism of ActionReference
IRAK4 Autoimmune / InflammationModulates pro-inflammatory cytokines via innate immune response[5]
AKT1 & EGFR OncologyATP-competitive hinge binding in kinase domains[3]
HIV Protease Infectious DiseaseActive site inhibition (e.g., L-754,394)[3]
M. tuberculosis Infectious DiseaseMulti-drug resistant strain inhibition[3]
Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Furo[2,3-b]pyridine Analogs

Substituted furo[2,3-b]pyridine derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines, often outperforming standard chemotherapeutics in specific assays[6].

CompoundHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)A549 (Lung)
Analog 1 (6-(naphthalen-2-yl)-4-(thiophen-2-yl)...)31.319.322.736.8
Analog 4 (2-chloro-6-(naphthalen-2-yl)...)49.055.544.870.7
Doxorubicin (Control)40.064.824.758.1

(Data sourced from comparative SAR studies of substituted furo[2,3-b]pyridine analogs[6])

Pathway Visualization: IRAK4 Inhibition

G Ligand TLR / IL-1R Ligands Receptor TLR / IL-1 Receptor Ligand->Receptor MyD88 MyD88 Adaptor Protein Receptor->MyD88 IRAK4 IRAK4 Kinase MyD88->IRAK4 Downstream NF-κB / MAPK Pathways IRAK4->Downstream Inhibitor Furo[2,3-b]pyridine Derivative Inhibitor->IRAK4 ATP-competitive inhibition Inflammation Pro-inflammatory Cytokines (IL-6, TNF-α) Downstream->Inflammation

Fig 1: Inhibition of the IRAK4 signaling pathway by furo[2,3-b]pyridine derivatives.

Experimental Protocols: Amide Library Generation

To utilize Furo[2,3-b]pyridine-2-carboxylic acid effectively as a building block, the following protocol details a robust HATU-mediated amidation workflow.

Workflow Visualization

Workflow Start Furo[2,3-b]pyridine- 2-carboxylic acid Activation Carboxyl Activation (HATU, DIPEA, DMF) Start->Activation LCMS LC-MS Validation (Active Ester Check) Activation->LCMS Coupling Amine Addition (R-NH2) LCMS->Coupling Confirmed Purification Prep-HPLC Purification Coupling->Purification Assay In Vitro Screening Purification->Assay

Fig 2: Standard workflow for generating furo[2,3-b]pyridine amide libraries.

Protocol: HATU-Mediated Amide Coupling

Objective: Synthesize a library of C2-amides for kinase inhibitor screening.

Expertise & Causality Rationale: HATU is explicitly selected over standard carbodiimides (like EDC/HOBt) because the electron-withdrawing nature of the fused pyridine ring slightly deactivates the C2-carboxylate. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group generated by HATU is highly efficient at accelerating the amidation of electronically deactivated substrates while minimizing epimerization. DIPEA is utilized instead of Triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile during the formation of the active ester.

Materials:

  • Furo[2,3-b]pyridine-2-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Activation Mix: In an oven-dried vial purged with nitrogen, dissolve Furo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (yielding a 0.2 M solution).

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Carboxyl Activation: Add HATU (1.2 eq) in one portion. Stir the reaction mixture at room temperature for 15–20 minutes.

    • Self-Validation Checkpoint: Before proceeding, extract a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. The presence of the HOAt-active ester intermediate confirms successful activation. If unreacted starting material remains, verify the anhydrous nature of the DMF, as moisture rapidly hydrolyzes the active ester back to the acid.

  • Amine Addition: Once activation is confirmed, add the desired amine (1.2 eq) dropwise. If the amine is a hydrochloride salt, add an additional 1.0 eq of DIPEA.

  • Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor completion via TLC or LC-MS.

  • Quenching and Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash successively with saturated aqueous NaHCO₃ (2x), 1M HCl (1x, skip if the product contains basic amines), and brine (1x).

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via Preparative HPLC or flash column chromatography to yield the final furo[2,3-b]pyridine-2-carboxamide.

References

  • Recent advances in the synthesis of furo[2,3-b]pyridine derivatives through novel domino annulations Source: ResearchGate URL:[Link]

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 34668-26-3 | Furo[2,3-b]pyridine-2-carboxylic acid Source: Capot Chemical URL:[Link]

Sources

Application Note: Optimized Amide Coupling Strategies for Furo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Furo[2,3-b]pyridine-2-carboxylic acid is a privileged bicyclic heteroaromatic building block frequently utilized in the design of advanced therapeutics, including phosphoinositide 3-kinase (PI3K) inhibitors and Zika virus NS2B-NS3 protease inhibitors[1]. However, achieving high-yielding amide bonds with this core presents unique synthetic challenges. The electron-withdrawing nature of the fused pyridine ring renders the carbonyl carbon highly electrophilic upon activation, making it susceptible to competitive hydrolysis. Furthermore, target molecules often require coupling this acid to sterically hindered or electron-deficient amines (e.g., anilines, aminothiazoles), which suffer from low nucleophilicity[2].

This technical guide provides field-proven, self-validating protocols for the amide coupling of Furo[2,3-b]pyridine-2-carboxylic acid, detailing the mechanistic causality behind reagent selection, solvent effects, and in-process controls.

Mechanistic Causality: Overcoming Heteroaromatic Coupling Challenges

The success of an amide coupling reaction relies entirely on the delicate balance between the electrophilicity of the activated acid and the nucleophilicity of the amine.

  • For Electron-Deficient Amines (e.g., Heteroaromatics): Standard carbodiimides (like DCC or DIC) often fail because the resulting O-acylisourea intermediate is not reactive enough to undergo aminolysis with weak nucleophiles. In these cases, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the premier choice[1]. The causality lies in the 7-aza group of the HOAt leaving group, which provides an intramolecular hydrogen bond to the incoming amine, effectively anchoring it and accelerating the aminolysis step through a highly organized transition state[2].

  • For Aliphatic/Primary Amines: These amines possess high nucleophilicity. Using HATU here is often overkill and complicates purification due to the generation of tetramethylurea (TMU). Instead, EDC·HCl / HOBt is preferred. EDC generates a water-soluble urea byproduct, and HOBt suppresses epimerization while forming a sufficiently reactive active ester for aliphatic amines[3].

  • Base Selection: DIPEA (N,N-Diisopropylethylamine) is universally preferred over Triethylamine (TEA). Its steric bulk prevents it from acting as a competing nucleophile or degrading the active ester, while effectively deprotonating the carboxylic acid to initiate the reaction[4].

Decision Matrix: Reagent Selection Workflow

AmideCoupling Start Furo[2,3-b]pyridine-2-carboxylic acid + Amine Partner CheckAmine Assess Amine Nucleophilicity & Steric Hindrance Start->CheckAmine HighNuc Aliphatic / Primary Amine (High Nucleophilicity) CheckAmine->HighNuc LowNuc Heteroaromatic / Aniline (Low Nucleophilicity) CheckAmine->LowNuc EDC Protocol A: EDC/HOBt/DIPEA Solvent: DCM or DMF Temp: 0 °C to RT HighNuc->EDC HATU Protocol B: HATU/DIPEA or T3P Solvent: DMF Temp: 0 °C to RT LowNuc->HATU WorkupEDC Aqueous Workup (Water/Brine washes remove urea) EDC->WorkupEDC WorkupHATU Aqueous Workup + Chromatography (Remove TMU byproduct) HATU->WorkupHATU

Decision matrix for Furo[2,3-b]pyridine-2-carboxylic acid amide coupling.

Self-Validating Experimental Protocols

Protocol A: HATU-Mediated Coupling for Electron-Deficient Amines

Target Application: Coupling with aminothiazoles, anilines, or sterically hindered secondary amines.

Step 1: Acid Activation Dissolve Furo[2,3-b]pyridine-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M) under a nitrogen atmosphere.

  • Causality: Anhydrous conditions are critical. The activated HOAt-ester is highly electrophilic; trace water will cause rapid competitive hydrolysis back to the starting carboxylic acid.

Step 2: Reagent Addition Cool the solution to 0 °C. Add HATU (1.5 eq, 1.5 mmol) followed by dropwise addition of DIPEA (2.5 eq, 2.5 mmol). Stir at 0 °C for 20 minutes.

  • Causality: Cooling to 0 °C controls the exothermic activation step and prevents potential degradation of the heteroaromatic core. DIPEA acts as a non-nucleophilic proton sink[4].

  • Validation Check (IPC 1): Quench a 5 µL aliquot into 100 µL of methanol. LC-MS analysis should reveal the mass of the methyl ester (formed instantly from the active ester) and complete disappearance of the starting acid mass. If the acid remains, activation is incomplete.

Step 3: Amine Addition Add the electron-deficient amine (1.0 eq, 1.0 mmol) dissolved in a minimal volume of anhydrous DMF (2 mL). Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Validation Check (IPC 2): Monitor by TLC (EtOAc/Hexane) and LC-MS. The reaction is self-validating when the HOAt active ester mass is fully replaced by the desired product mass.

Step 4: Workup & TMU Removal Dilute the mixture with EtOAc (50 mL). Wash the organic layer with 5% aqueous LiCl (3 × 20 mL), followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Causality: The 5% LiCl wash is highly specific for partitioning DMF into the aqueous phase, preventing emulsion formation. This step also removes a significant portion of the tetramethylurea (TMU) byproduct generated by HATU.

Protocol B: EDC/HOBt-Mediated Coupling for Aliphatic Amines

Target Application: Coupling with piperidines, morpholines, and primary alkyl amines.

Step 1: Pre-Activation Dissolve Furo[2,3-b]pyridine-2-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL). Add HOBt (1.2 eq, 1.2 mmol) and EDC·HCl (1.2 eq, 1.2 mmol). Stir at room temperature for 30 minutes.

  • Causality: Pre-activation with HOBt prevents the formation of the unreactive N-acylurea byproduct, a common dead-end pathway when EDC is used alone[3].

Step 2: Amine Coupling Add the aliphatic amine (1.1 eq, 1.1 mmol) and DIPEA (2.0 eq, 2.0 mmol). Stir at room temperature for 2–4 hours.

  • Validation Check: A white precipitate (the urea byproduct of EDC) may begin to form in the DCM, serving as a visual indicator of reaction progression.

Step 3: Aqueous Workup Dilute with additional DCM (20 mL). Wash sequentially with 1M HCl (20 mL), saturated NaHCO₃ (20 mL), and brine (20 mL). Dry over anhydrous Na₂SO₄ and concentrate.

  • Causality: The 1M HCl wash effectively protonates and removes any unreacted aliphatic amine and the water-soluble EDC-urea byproduct[3]. The NaHCO₃ wash deprotonates and removes the HOBt leaving group. This orthogonal washing sequence often yields product pure enough to bypass column chromatography.

Quantitative Reagent Comparison

The following table summarizes the operational metrics for coupling Furo[2,3-b]pyridine-2-carboxylic acid based on empirical process data:

Reagent SystemTarget Amine ClassTypical YieldReaction TimeByproduct RemovalEpimerization Risk
HATU / DIPEA Heteroaromatics, Anilines75% – 90%4 – 12 hDifficult (TMU requires chromatography)Low
EDC / HOBt Aliphatic, Primary Amines85% – 95%2 – 4 hEasy (Water-soluble urea, removed via acid wash)Low
T3P / DIPEA Broad Spectrum70% – 85%12 – 24 hVery Easy (Water-soluble byproducts)Very Low
DCC / DMAP Secondary Aliphatics40% – 60%12 – 24 hModerate (DCU is insoluble, requires filtration)High

Troubleshooting & In-Process Controls

  • Issue: Formation of N-acylurea (Mass = Product + Reagent Mass).

    • Cause: The O-acylisourea intermediate rearranged before the amine could attack. Common when using carbodiimides (EDC/DCC) without sufficient HOBt/HOAt, or if the amine is too sterically hindered.

    • Solution: Switch to HATU[1] or add a catalytic amount of DMAP (0.1 eq) to accelerate acyl transfer[2].

  • Issue: Incomplete conversion despite active ester formation.

    • Cause: The amine is protonated (inactive) or the reaction is too cold.

    • Solution: Verify the pH of the reaction mixture is basic (pH ~8-9 on wet pH paper). Add an additional 1.0 eq of DIPEA to ensure the amine is present as a free base[4].

Sources

Application Note: Furo[2,3-b]pyridine-2-carboxylic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Scaffold Privilege

The development of highly selective kinase inhibitors remains one of the most significant challenges in modern medicinal chemistry. Historically, the 7-azaindole core has been heavily utilized as a hinge-binding template (e.g., in the B-Raf inhibitor vemurafenib) because it forms two robust hydrogen bonds with the kinase hinge region[1]. However, inhibitors relying on multiple hinge-binding interactions often suffer from promiscuity across the kinome, leading to off-target toxicities[1].

To overcome this, Furo[2,3-b]pyridine-2-carboxylic acid and its esterified derivatives have emerged as privileged isosteric replacements. The furo[2,3-b]pyridine core features an electron-deficient pyridine ring fused to an electron-rich furan ring[1]. This unique electronic distribution subtly alters the hydrogen-bond donor/acceptor profile, allowing medicinal chemists to fine-tune binding affinity and achieve superior selectivity profiles against closely related kinases[1]. Specifically, 3-amino-furo[2,3-b]pyridine-2-carboxylic acid ethyl ester is a highly versatile building block used to construct complex tricyclic architectures, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines, which are potent inhibitors of Phosphoinositide 3-kinase alpha (PI3K-α)[2].

Target Profiling & Quantitative Efficacy

Derivatives synthesized from the furo[2,3-b]pyridine-2-carboxylic acid core have demonstrated remarkable efficacy across multiple therapeutic targets. The table below summarizes the quantitative biological data for key kinase targets:

Target KinaseScaffold DerivativeRepresentative IC₅₀Primary Therapeutic Indication
PI3K-α Pyrido[3',2':4,5]furo[3,2-d]pyrimidineLow nM rangeTriple-Negative Breast Cancer (TNBC)[2]
FAK Thieno/Furo[2,3-b]pyridine~50.98 nMTumor Migration & Angiogenesis[3]
CDK2 Substituted Furo[2,3-b]pyridine0.93 µMCell Cycle Regulation / Oncology[4]
IRAK4 Dihydrofuro[2,3-b]pyridinePotent (nM)Autoimmune & Inflammatory Diseases[5]

Mechanistic Pathway: Targeting PI3K-α in Oncology

In triple-negative breast cancer (TNBC), the hyperactivation of the PI3K/AKT/mTOR signaling pathway drives aggressive tumor proliferation. Furo[2,3-b]pyridine-derived tricyclic compounds act as ATP-competitive inhibitors, selectively binding to the active site of the PI3K-α isoform and halting the phosphorylation of PIP2 to PIP3[2].

PI3K_Pathway Inhibitor Furo[2,3-b]pyridine Derivatives PI3K PI3K-α Inhibitor->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Survival Tumor Cell Survival & Growth mTOR->Survival

PI3K/AKT/mTOR signaling pathway targeted by furo[2,3-b]pyridine-derived kinase inhibitors.

Synthetic Strategy & Workflow

To construct these advanced kinase inhibitors, 3-amino-furo[2,3-b]pyridine-2-carboxylic acid ethyl ester undergoes a thermodynamically demanding solid-state condensation, followed by aggressive chlorination and regioselective nucleophilic aromatic substitution (SNAr)[2].

Synthetic_Workflow Step1 Furo[2,3-b]pyridine-2-carboxylic acid ethyl ester Step2 Urea Condensation (220 °C, Solid State) Step1->Step2 Step3 Tricyclic Core: Pyrido[3',2':4,5]furo[3,2-d]pyrimidine Step2->Step3 Step4 Chlorination (POCl3 / PCl5, Reflux) Step3->Step4 Step5 2,4-Dichloro Intermediate Step4->Step5 Step6 Regioselective SNAr (Morpholine, C4 position) Step5->Step6 Step7 Target Kinase Inhibitor (e.g., PI3K-α Inhibitor) Step6->Step7

Synthetic workflow for tricyclic kinase inhibitors from furo[2,3-b]pyridine-2-carboxylic acid.

Detailed Experimental Protocols

The following self-validating protocols detail the transformation of the furo[2,3-b]pyridine core into a functionalized PI3K-α inhibitor.

Protocol 1: Solid-State Synthesis of the Tricyclic Core

Objective: To synthesize pyrido[3',2':4,5]furo[3,2-d]pyrimidine-2,4(1H,3H)-dione via a solvent-free condensation[6]. Causality & Rationale: The cyclization of the amino-ester with urea requires immense thermal energy. Utilizing a solid-state reaction at 220 °C prevents solvent-mediated side reactions and circumvents solubility issues, driving the thermodynamically demanding double condensation to completion[2].

  • Preparation: Thoroughly mix 3-amino-furo[2,3-b]pyridine-2-carboxylic acid ethyl ester (1.00 mmol) with an excess of urea (5.20 mmol) in a dry, heavy-walled reaction vessel[2].

  • Thermal Cyclization: Heat the dry mixture to 220 °C for exactly 2 hours[2]. The mixture will melt and subsequently resolidify as the high-melting-point tricyclic dione forms.

  • Workup: Cool the vessel to 70 °C. Pour the crude mixture into 1N NaOH solution to dissolve the product (forming the sodium salt) and filter off any insoluble impurities[2].

  • Precipitation: Carefully neutralize the filtrate with 2N HCl until the product precipitates. Filter, wash with distilled water, and dry under a vacuum.

  • Self-Validation Checkpoint: Perform LC-MS on the dried solid. The presence of the expected [M+H]⁺ mass peak confirms successful cyclization. If the starting ester mass is detected, the reaction temperature was insufficient; ensure the heating mantle is properly calibrated.

Protocol 2: Chlorination and Regioselective SNAr Derivatization

Objective: To activate the dione via chlorination and introduce a morpholine pharmacophore regioselectively at the C4 position[2]. Causality & Rationale: PCl₅ acts as an aggressive chlorinating agent while POCl₃ serves as both a reactant and a solvent[6]. In the subsequent SNAr step, the C4 position of the pyrimidine ring is significantly more electron-deficient than the C2 position due to extended conjugation, making it kinetically favored for nucleophilic attack by morpholine[2]. Morpholine is critical as it occupies the affinity pocket of PI3K-α.

  • Chlorination: Suspend the tricyclic dione (1.0 equiv) and PCl₅ (4.2 equiv) in POCl₃ (10 equiv) under an inert argon atmosphere[6].

  • Reflux: Heat the mixture to reflux for 20 hours[6].

  • Isolation: Cool to room temperature and concentrate under reduced pressure. Dilute the residue with CH₂Cl₂ and quench carefully with chilled water[6]. Extract the aqueous phase with CH₂Cl₂, dry over anhydrous Na₂SO₄, and concentrate to yield the 2,4-dichloro intermediate.

  • Regioselective SNAr: Dissolve the 2,4-dichloro intermediate in anhydrous THF. Add morpholine (1.1 equiv) and triethylamine (1.5 equiv) dropwise at 0 °C. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Analyze the product via ¹H-NMR. The appearance of morpholine aliphatic multiplets (approx. 3.7–3.9 ppm) and the retention of the C2-chlorine atom (confirmed via ¹³C-NMR shifting) validates the regioselectivity[2]. If a bis-morpholino adduct is observed, the morpholine stoichiometry was too high or the temperature was not strictly controlled.

Protocol 3: In Vitro Kinase Inhibition Assay (Self-Validating System)

Objective: To evaluate the IC₅₀ of the synthesized furo[2,3-b]pyridine derivative against PI3K-α. Causality & Rationale: A luminescence-based coupled-enzyme assay (e.g., ADP-Glo) is used to measure the depletion of ATP. Because the synthesized compounds are ATP-competitive hinge binders, the reduction in kinase activity is directly proportional to the inhibitor's binding affinity[5].

  • Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in DMSO[5].

  • Incubation: In a 384-well plate, combine the recombinant PI3K-α enzyme, PIP2 substrate, and the inhibitor. Initiate the reaction by adding ultra-pure ATP. Incubate at room temperature for 60 minutes.

  • Detection: Add the ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Add the Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal[5].

  • Data Analysis: Read the luminescence using a microplate reader. Plot the percentage of kinase inhibition against the log[inhibitor] concentration to calculate the IC₅₀[5].

  • Self-Validation Checkpoint: Always include a known reference inhibitor (e.g., Alpelisib) as a positive control. If the reference compound's IC₅₀ deviates by more than 3-fold from literature values, the ATP concentration or enzyme batch is compromised, and the assay must be repeated.

References

  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: PubMed Central (PMC) / NIH URL:[Link]

  • Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Fused pyrimidines as isoform selective phosphoinositide-3-kinase-alpha inhibitors and process for preparation thereof (WO2017090058A1)
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: MDPI URL:[Link]

  • Exploring Thieno/Furo[2,3-b]pyridines as new scaffolds for potential FAK inhibition: Design, synthesis, biological evaluation and in silico studies Source: PubMed / NIH URL:[Link]

Sources

Application Note: Catalytic Cross-Coupling Techniques with Furo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating methodology for the late-stage functionalization of furo[2,3-b]pyridine scaffolds via decarboxylative cross-coupling.

Strategic Rationale in Drug Discovery

The furo[2,3-b]pyridine bicyclic core is a highly privileged scaffold in modern medicinal chemistry. Derivatives of this heterocycle have demonstrated potent biological activity, serving as critical pharmacophores in orally bioavailable phosphoinositide-3-kinase (PI3K) inhibitors for oncology[1] and as highly selective, non-active site inhibitors for the Zika virus NS2B-NS3 protease[2].

Historically, the functionalization of the C2 position of the furo[2,3-b]pyridine ring via traditional cross-coupling (e.g., Suzuki-Miyaura or Stille) required the synthesis of pre-functionalized organometallics or organoborates. These nucleophilic coupling partners are notoriously prone to protodemetallation and protodeborylation, adding unnecessary synthetic steps and generating potentially toxic byproducts[3].

To circumvent these limitations, decarboxylative cross-coupling has emerged as a superior alternative. By utilizing Furo[2,3-b]pyridine-2-carboxylic acid—a stable, inexpensive, and easily handled solid—we can generate the requisite carbon nucleophile in situ via the thermal extrusion of CO₂. This approach not only streamlines library synthesis but also significantly improves the atom economy of late-stage lead optimization[3][4].

Mechanistic Insights: The Pd/Cu Bimetallic Synergy

As a Senior Application Scientist, I emphasize that successful implementation of this protocol requires a deep understanding of the bimetallic catalytic cycle. Pioneered by Goossen and co-workers in 2006, this methodology relies on the orthogonal but highly synergistic reactivity of copper and palladium[4].

  • The Copper Cycle (Protodecarboxylation): The reaction initiates with the copper-catalyzed decarboxylation of Furo[2,3-b]pyridine-2-carboxylic acid. We specifically utilize Cuprous Oxide (Cu₂O) rather than Copper(I) halides. Causality: Halide anions (such as I⁻ or Br⁻) generated in the reaction or introduced via the catalyst strongly inhibit the Cu-catalyzed decarboxylation process[4].

  • The Palladium Cycle (Cross-Coupling): Concurrently, the Pd(0) catalyst undergoes oxidative addition into the aryl halide bond.

  • Transmetalation & Reductive Elimination: The highly reactive aryl-copper intermediate transmetalates its furo-pyridyl payload onto the Pd(II) complex. Subsequent reductive elimination furnishes the C-C coupled biaryl product and regenerates the Pd(0) catalyst[3].

Mechanism RCOOH Furo[2,3-b]pyridine- 2-carboxylic acid Cu_cat Cu2O Catalyst RCOOH->Cu_cat Base, Heat (-CO2) ArCu Aryl-Cu(I) Species Cu_cat->ArCu Decarboxylation Pd_trans Ar-Pd(II)-Furo[2,3-b]pyridine ArCu->Pd_trans Transmetalation ArX Aryl Halide (Ar-X) Pd_cat Pd(0) Catalyst ArX->Pd_cat Pd_ox Ar-Pd(II)-X Complex Pd_cat->Pd_ox Oxidative Addition Pd_ox->Pd_trans Transmetalation Pd_trans->Cu_cat Cu Regeneration Pd_trans->Pd_cat Catalyst Regeneration Product Cross-Coupled Biaryl Pd_trans->Product Reductive Elimination

Figure 1: Bimetallic Pd/Cu catalytic cycle for the decarboxylative cross-coupling.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system . By incorporating 4,4′-di-tert-butyl biphenyl as an internal standard at the very beginning of the workflow, researchers can perform quantitative LCMS tracking of the reaction's progress, distinguishing between catalyst failure, incomplete decarboxylation, or failed transmetalation[3].

Reagents and Materials
  • Substrate: Furo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl Halide (1.5 equiv, 0.75 mmol)

  • Catalysts: PdI₂ (5 mol%), Cu₂O (5 mol%)

  • Base: K₂CO₃ (1.5 equiv)

  • Solvent: NMP / Quinoline (3:1 v/v, 0.2 M)

  • Internal Standard: 4,4′-di-tert-butyl biphenyl (0.1 equiv)

Step-by-Step Methodology
  • Reaction Assembly (Inert Atmosphere): In a flame-dried Schlenk tube equipped with a magnetic stir bar, charge Furo[2,3-b]pyridine-2-carboxylic acid, PdI₂, Cu₂O, K₂CO₃, and the internal standard. Causality: Assembling solids before liquids prevents localized concentration gradients that can lead to catalyst aggregation.

  • Degassing Protocol: Transfer the tube to a Schlenk line. Evacuate and backfill with ultra-high purity Argon three times. Causality: Decarboxylative cross-coupling is less moisture-sensitive than traditional organometallic reagents[4], but Pd(0) intermediates remain highly susceptible to aerobic oxidation.

  • Solvent Addition: Add anhydrous NMP and Quinoline via syringe. If the aryl halide is a liquid, add it at this stage.

  • Thermal Activation: Seal the tube and heat the vigorously stirring mixture in a pre-heated oil bath at 120 °C for 16 hours. Causality: The high temperature is thermodynamically required to overcome the activation energy barrier for the extrusion of CO₂ from the heteroaromatic carboxylic acid[3].

  • In-Process Validation: At 4 hours and 16 hours, withdraw a 10 µL aliquot via a micro-syringe, dilute in 1 mL MeCN, filter through a 0.22 µm PTFE syringe filter, and analyze via LCMS. Calculate the yield against the 4,4′-di-tert-butyl biphenyl internal standard peak area.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash sequentially with 1M HCl (to remove quinoline), water, and brine. Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow S1 1. Reagent Assembly & Internal Std Addition S2 2. Schlenk Line Degassing (3x) S1->S2 S3 3. Thermal Activation (120 °C, 16h) S2->S3 S4 4. In-Process LCMS Validation S3->S4 S5 5. Workup & Chromatography S4->S5

Figure 2: Self-validating experimental workflow for decarboxylative cross-coupling.

Quantitative Data Presentation

The following tables summarize the optimization parameters and substrate scope, providing a predictive framework for researchers adapting this protocol to novel drug scaffolds.

Table 1: Optimization of Bimetallic Catalytic Conditions

Reaction conditions: Furo[2,3-b]pyridine-2-carboxylic acid (0.5 mmol), 4-bromotoluene (0.75 mmol), Base (1.5 equiv), 120 °C, 16 h.

EntryPalladium SourceCopper SourceBaseYield (%)Causality / Mechanistic Observation
1 PdI₂ (5 mol%) Cu₂O (5 mol%) K₂CO₃ 85 Optimal bimetallic synergy; Cu₂O prevents halide inhibition[3][4].
2PdI₂ (5 mol%)CuI (5 mol%)K₂CO₃36Halide anions (I⁻) severely poison the Cu-mediated decarboxylation step[4].
3Pd(PPh₃)₄ (5 mol%)Cu₂O (5 mol%)K₂CO₃62Exogenous phosphine ligands competitively bind Cu, reducing decarboxylation efficiency.
4NoneCu₂O (5 mol%)K₂CO₃0Palladium is strictly required for the oxidative addition of the aryl halide[3].
Table 2: Substrate Scope (Aryl Halide Variations)
Aryl Halide Coupling PartnerIsolated Yield (%)Reaction TimeNotes on Reactivity
4-Bromoanisole8216 hElectron-donating groups perform exceptionally well, stabilizing the Pd(II) intermediate.
4-Chlorotoluene6524 hAryl chlorides require longer activation times due to the significantly stronger C-Cl bond.
1-Bromo-4-nitrobenzene4516 hStrong electron-withdrawing groups accelerate oxidative addition but destabilize the transmetalation complex.

Future Directions: Photoredox C-N Coupling

While this application note focuses on sp²-sp² C-C bond formation, it is important to note that the Furo[2,3-b]pyridine-2-carboxylic acid scaffold can also be utilized in emerging decarboxylative sp³ C-N coupling methodologies. Recent advancements in dual copper and photoredox catalysis have demonstrated that carboxylic acids can be activated via iodonium reagents to generate alkyl radicals, which are subsequently captured by copper-amido complexes to form C-N bonds at room temperature[5]. This represents a powerful orthogonal strategy for late-stage functionalization in pharmaceutical development.

References

  • Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides Source: PMC / NIH URL:[Link]

  • Decarboxylative cross-coupling Source: Wikipedia URL:[Link]

  • Palladium-catalyzed Decarboxylative Couplings | Synthetic Methods in Drug Discovery Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis Source: Macmillan Group - Princeton University URL:[Link]

  • Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A NON-ACTIVE SITE INHIBITOR WITH SELECTIVITY FOR ZIKA VIRUS NS2B-NS3 PROTEASE Source: PMC / NIH URL:[Link]

Sources

Application Note: Scalable Preparation of Furo[2,3-b]pyridine-2-carboxylic Acid from 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary & Pharmacological Significance

The furo[2,3-b]pyridine bicyclic core is a privileged pharmacophore in modern medicinal chemistry. It serves as a critical structural motif in the development of highly selective phosphoinositide-3-kinase (PI3K) inhibitors, melatonin receptor ligands[1], and non-active site inhibitors targeting the Zika virus NS2B-NS3 protease[2].

This application note details a robust, self-validating, two-stage synthetic protocol to prepare furo[2,3-b]pyridine-2-carboxylic acid starting from commercially available 2-chloro-3-hydroxypyridine. By leveraging a tandem Sonogashira cross-coupling/hydroalkoxylation sequence followed by ester saponification, this route avoids the formation of highly toxic intermediates and provides excellent regiocontrol.

Mechanistic Rationale & Synthetic Strategy

Designing an efficient synthesis for fused heterocyclic systems requires careful orchestration of chemoselectivity. While classical Thorpe-Ziegler cyclizations are common for 3-amino-substituted variants, synthesizing the unsubstituted furo[2,3-b]pyridine core is most efficiently achieved via transition-metal catalysis[3].

  • Tandem Sonogashira/Cyclization: The synthesis begins with the palladium-catalyzed Sonogashira coupling of 2-chloro-3-hydroxypyridine with ethyl propiolate.

    • Causality of Reagents: The Pd(PPh3​)2​Cl2​ catalyst facilitates the oxidative addition into the traditionally recalcitrant C–Cl bond, a process accelerated by the directing effect of the adjacent hydroxyl group. CuI is essential to form the copper acetylide, driving rapid transmetalation.

    • In Situ Cyclization: At elevated temperatures (90 °C), the transient 2-alkynyl-3-hydroxypyridine intermediate undergoes a spontaneous, base-mediated 5-endo-dig hydroalkoxylation . The electron-withdrawing ester group on the alkyne activates the triple bond, allowing the proximal hydroxyl group to attack the β -carbon, seamlessly closing the furan ring to yield ethyl furo[2,3-b]pyridine-2-carboxylate[1].

  • Ester Saponification: The robust ethyl ester is hydrolyzed using aqueous Lithium Hydroxide (LiOH).

    • Causality of Reagents: The Li+ counterion provides superior solubility for the intermediate carboxylate in the biphasic THF/water system compared to sodium or potassium, ensuring complete conversion without degrading the electron-rich furan ring.

Synthetic Workflow Visualization

Workflow SM 2-Chloro-3-hydroxypyridine (Starting Material) Sono Tandem Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Et₃N, DMF, 90 °C SM->Sono Int Ethyl 3-(3-hydroxypyridin-2-yl)propiolate (Transient Intermediate) Sono->Int Cyc In Situ 5-endo-dig Cyclization (Hydroalkoxylation) Int->Cyc Ester Ethyl furo[2,3-b]pyridine-2-carboxylate Cyc->Ester Hyd Ester Saponification LiOH, THF/H₂O, rt, then HCl Ester->Hyd Prod Furo[2,3-b]pyridine-2-carboxylic acid Hyd->Prod

Caption: Two-stage synthetic workflow for the preparation of furo[2,3-b]pyridine-2-carboxylic acid.

Quantitative Data & Reaction Parameters

To ensure reproducibility across different laboratory scales, all critical quantitative parameters and In-Process Controls (IPC) are summarized below.

ParameterStep 1: Tandem Sonogashira/CyclizationStep 2: Ester Saponification
Key Reagents 2-Chloro-3-hydroxypyridine, Ethyl propiolateEthyl furo[2,3-b]pyridine-2-carboxylate, LiOH
Catalyst / Base Pd(PPh3​)2​Cl2​ (5 mol%), CuI (10 mol%), Et3​N Aqueous LiOH· H2​O (3.0 eq)
Solvent System Anhydrous DMFTHF / H2​O (1:1 v/v)
Temperature 90 °C25 °C (Room Temperature)
Reaction Time 14 hours5 hours
Expected Yield 65–70%85–95%
IPC (LC-MS) Product [M+H]+=192.1 Product [M+H]+=164.1

Experimental Protocols

Protocol A: Synthesis of Ethyl furo[2,3-b]pyridine-2-carboxylate

This protocol is designed as a self-validating system. The visual color change and IPC mass spectrometry ensure the tandem reaction has successfully traversed both the coupling and cyclization phases.

  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 2-chloro-3-hydroxypyridine (10.0 g, 77.2 mmol), Pd(PPh3​)2​Cl2​ (2.71 g, 3.86 mmol), and CuI (1.47 g, 7.72 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge the system with dry Nitrogen ( N2​ ) for 15 minutes (3 vacuum/nitrogen cycles).

  • Solvent & Base Addition: Inject anhydrous DMF (100 mL) followed by degassed triethylamine ( Et3​N , 32.3 mL, 231.6 mmol). Stir at room temperature for 5 minutes until a uniform suspension forms.

  • Alkyne Addition: Slowly add ethyl propiolate (9.4 mL, 92.6 mmol) dropwise over 10 minutes via syringe. Note: Mild exotherm may occur.

  • Tandem Reaction: Heat the reaction mixture to 90 °C using an oil bath. Maintain stirring for 14 hours.

  • Validation (IPC): Sample 10 μL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze. The reaction is complete when the starting material mass ( m/z 130) is fully consumed and the cyclized product mass ( m/z 192.1) is the dominant peak.

  • Workup: Cool the mixture to room temperature. Filter the dark suspension through a pad of Celite to remove precipitated palladium and copper salts, washing the pad with Ethyl Acetate (150 mL).

  • Purification: Transfer the filtrate to a separatory funnel. Wash with water (3 × 100 mL) to remove DMF and Et3​N , followed by brine (100 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the ester as a pale yellow solid.

Protocol B: Synthesis of Furo[2,3-b]pyridine-2-carboxylic acid

This step relies on precise pH control to isolate the highly polar zwitterionic-like product without the need for tedious liquid-liquid extractions.

  • Dissolution: Dissolve ethyl furo[2,3-b]pyridine-2-carboxylate (10.0 g, 52.3 mmol) in THF (50 mL) in a 250 mL flask.

  • Hydrolysis: Prepare a solution of LiOH· H2​O (6.58 g, 156.9 mmol) in distilled water (50 mL). Add this aqueous solution dropwise to the THF mixture.

  • Reaction: Stir the biphasic mixture vigorously at room temperature (25 °C) for 5 hours.

  • Validation (IPC): TLC (Hexanes/EtOAc 1:1) should show complete consumption of the higher-Rf ester spot. LC-MS will confirm the product mass at [M+H]+=164.1 .

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous layer in an ice bath (0–5 °C).

  • Acidification: Slowly add 2M HCl dropwise while stirring until the pH reaches 2.0–3.0. Causality: The pKa of the furo[2,3-b]pyridine-2-carboxylic acid is approximately 3.5. Acidifying below this threshold ensures complete protonation, causing the product to crash out of the aqueous solution as a white/off-white precipitate.

  • Filtration: Filter the precipitate through a Büchner funnel, wash with ice-cold water (2 × 20 mL) to remove residual lithium salts, and dry under high vacuum at 45 °C for 12 hours to afford the final product.

Sources

Application Note: Esterification Strategies for Furo[2,3-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Significance

The furo[2,3-b]pyridine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as a core building block for kinase inhibitors (e.g., PI3K inhibitors) and antianaphylactic agents [1, 2]. The functionalization of the C2 position—specifically the conversion of furo[2,3-b]pyridine-2-carboxylic acid to its corresponding esters—is a critical synthetic node. Esterification not only protects the carboxylic acid during downstream cross-coupling or cyclization reactions but also modulates the physicochemical properties of the intermediate, enhancing solubility and cellular permeability in drug development workflows [2].

As a Senior Application Scientist, the selection of the correct esterification reagent is paramount. Furo[2,3-b]pyridine derivatives often contain electron-deficient pyridine rings and potentially sensitive functional groups (such as C3-amino or C6-halogen substituents) that dictate the chemical strategy. This guide details field-proven methodologies for the esterification of furo[2,3-b]pyridine-2-carboxylic acid, balancing reaction efficiency, atom economy, and functional group tolerance.

Mechanistic Insights & Reagent Selection

Acid Chloride-Mediated Esterification (Thionyl Chloride / Oxalyl Chloride)

For simple aliphatic esters (methyl, ethyl), the generation of an intermediate acyl chloride is the most robust and scalable approach. Using thionyl chloride ( SOCl2​ ) or oxalyl chloride ( (COCl)2​ ) with a catalytic amount of DMF converts the carboxylic acid to the highly reactive furo[2,3-b]pyridine-2-carbonyl chloride. Subsequent quenching with the desired alcohol (e.g., methanol or ethanol) yields the ester.

  • Causality & Insight: The electron-withdrawing nature of the pyridine ring decreases the nucleophilicity of the carboxylate. Converting it to an acyl chloride bypasses this electronic deactivation, driving the reaction forward rapidly. This method is highly effective for synthesizing 3-amino-furo[2,3-b]pyridine-2-carboxylic acid ethyl ester, a key intermediate for pyrido-furopyrimidines [1].

Steglich Esterification (EDC/DMAP)

When synthesizing esters from sterically hindered or complex secondary/tertiary alcohols, acid chloride conditions can lead to degradation or poor yields. The Steglich esterification utilizes a carbodiimide (such as EDC·HCl) and a catalytic nucleophilic promoter, 4-Dimethylaminopyridine (DMAP).

  • Causality & Insight: EDC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl transfer agent, forming a highly reactive acylpyridinium species that is readily attacked by bulky alcohols. EDC is preferred over DCC as the resulting urea byproduct is water-soluble, simplifying the purification of the heterocyclic ester.

Uronium-Based Coupling (HATU/DIPEA)

For micro-scale synthesis or highly sensitive substrates where harsh conditions must be avoided, HATU in the presence of N,N-Diisopropylethylamine (DIPEA) is the gold standard.

  • Causality & Insight: HATU generates an active HOAt ester. The internal hydrogen bonding provided by the nitrogen atom in the HOAt leaving group accelerates the nucleophilic attack of the alcohol. This method is typically reserved for late-stage functionalization due to reagent cost.

Quantitative Data Presentation

The following table summarizes the comparative efficiency of the discussed esterification methods for furo[2,3-b]pyridine-2-carboxylic acid substrates.

Esterification MethodReagents & EquivalentsTemp (°C)Time (h)Typical Yield (%)Substrate Scope & Notes
Acid Chloride SOCl2​ (3.0 eq), ROH (solvent)0 to 654 - 885 - 95%Ideal for primary alcohols (MeOH, EtOH). Highly scalable [1].
Steglich EDC·HCl (1.5 eq), DMAP (0.2 eq)2512 - 1870 - 85%Best for secondary/tertiary alcohols. Mild conditions.
HATU Coupling HATU (1.2 eq), DIPEA (2.5 eq)252 - 680 - 90%Expensive; reserved for complex, late-stage alcohols.
Base-Catalyzed Alkyl halide (1.2 eq), K2​CO3​ (2.0 eq)6012 - 2465 - 80%Alternative for reactive halides (e.g., benzyl bromide).

Experimental Workflows & Protocols

Protocol A: Synthesis of Ethyl Furo[2,3-b]pyridine-2-carboxylate via Thionyl Chloride

Self-validating mechanism: The evolution of SO2​ and HCl gases indicates active acyl chloride formation. The reaction mixture transitions from a suspension to a clear solution upon complete conversion.

Materials:

  • Furo[2,3-b]pyridine-2-carboxylic acid (1.0 mmol)

  • Thionyl chloride ( SOCl2​ , 3.0 mmol)

  • Anhydrous Ethanol (10 mL)

  • N,N-Dimethylformamide (DMF, catalytic, 1 drop)

Step-by-Step Procedure:

  • Activation: Suspend the carboxylic acid in anhydrous dichloromethane (DCM, 5 mL) under an inert nitrogen atmosphere at 0 °C.

  • Reagent Addition: Add SOCl2​ dropwise over 5 minutes, followed by 1 drop of anhydrous DMF.

  • Acyl Chloride Formation: Warm the reaction to room temperature and stir for 3 hours. Monitor the cessation of gas evolution.

  • Concentration: Concentrate the mixture under reduced pressure to remove excess SOCl2​ . Co-evaporate with dry toluene (2 x 5 mL) to ensure complete removal of residual acid.

  • Esterification: Dissolve the crude acyl chloride in anhydrous ethanol (10 mL) at 0 °C. Add triethylamine (1.5 mmol) dropwise to neutralize generated HCl.

  • Completion: Stir at room temperature for 2 hours.

  • Workup: Concentrate the solvent. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3​ (15 mL). Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate to yield the target ethyl ester.

Protocol B: EDC/DMAP-Mediated Steglich Esterification

Self-validating mechanism: The formation of the water-soluble urea byproduct can be monitored via TLC (disappearance of the baseline acid spot).

Step-by-Step Procedure:

  • Dissolve Furo[2,3-b]pyridine-2-carboxylic acid (1.0 mmol) and the target alcohol (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C.

  • Add DMAP (0.2 mmol) followed by EDC·HCl (1.5 mmol) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction with water (10 mL). Separate the organic layer and wash sequentially with 1N HCl (5 mL), saturated NaHCO3​ (5 mL), and brine (5 mL).

  • Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Visualizations

The following diagram illustrates the logical workflow of the esterification process and its downstream application in synthesizing complex pyrido-furopyrimidine scaffolds for kinase inhibition [1, 2].

EsterificationWorkflow Start Furo[2,3-b]pyridine-2-carboxylic acid SOCl2 SOCl2 / EtOH (Protocol A) Start->SOCl2 Acid Activation EDC EDC, DMAP / ROH (Protocol B) Start->EDC Steglich Coupling AcylChloride Acyl Chloride Intermediate (Highly Reactive) SOCl2->AcylChloride Ester Furo[2,3-b]pyridine-2-carboxylate Ester (Stable Intermediate) EDC->Ester Direct Conversion AcylChloride->Ester + EtOH Downstream Pyrido-furopyrimidine Synthesis (e.g., PI3K Inhibitors) Ester->Downstream Urea Condensation & Cyclization

Figure 1: Synthetic workflow from Furo[2,3-b]pyridine-2-carboxylic acid to advanced pharmacophores.

References

  • Title: Fused pyrimidines as isoform selective phosphoinositide-3-kinase-alpha inhibitors and process for preparation thereof (WO2017090058A1)
  • Title: Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis Yields of Furo[2,3-b]pyridine-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the chronic low yields associated with the de novo construction of the furo[2,3-b]pyridine core.

Furo[2,3-b]pyridines are critical isosteric replacements for azaindoles in kinase inhibitor design, offering altered hinge-binding profiles and improved selectivity without sacrificing potency 1. However, the base-catalyzed annulation required to form these bicyclic systems often stalls at ~20% yield due to competing side reactions and incomplete cyclization [[2]]().

Below, you will find a causality-driven FAQ, optimized protocols, and mechanistic workflows to increase your synthetic yields to >65%.

🛠 Troubleshooting Guides & FAQs

Q1: Why is my cyclization yield stuck below 30% when reacting 2-chloro-3-cyanopyridine with ethyl glycolate?

Causality & Solution: The reaction proceeds via a two-step cascade: an initial SN​Ar displacement of the 2-chloro group by the alkoxide of ethyl glycolate, followed by an intramolecular Thorpe-Ziegler-type cyclization of the active methylene into the 3-cyano group. Relying on a single base (e.g., K2​CO3​ ) in polar aprotic solvents (DMF) leads to incomplete cyclization. Field-proven insight: Employ a synergistic dual-base system. Use Cs2​CO3​ to facilitate the initial SN​Ar step (the large, soft cesium cation enhances the nucleophilicity of the alkoxide), and add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to drive the intramolecular ring closure. Switching the solvent from DMF to anhydrous toluene at 110 °C suppresses premature ester hydrolysis and boosts yields up to 70% 2.

Q2: How do I prevent premature ester hydrolysis during the base-catalyzed annulation?

Causality & Solution: The ethyl ester of the glycolate is highly susceptible to saponification if adventitious water is present, especially at elevated temperatures with basic carbonates. If the ester hydrolyzes prematurely, the resulting carboxylate will fail to undergo the required Thorpe-Ziegler cyclization due to electrostatic repulsion and a drastic shift in the pKa of the adjacent methylene protons. Actionable Steps:

  • Rigorously dry the toluene over 4Å molecular sieves prior to use.

  • Ensure Cs2​CO3​ is freshly oven-dried, as it is highly hygroscopic.

  • Conduct the reaction under a strict nitrogen or argon atmosphere.

Q3: I am getting a mixture of the uncyclized ether intermediate and the final furopyridine. How do I drive the reaction to completion?

Causality & Solution: The intramolecular attack of the methylene carbanion onto the nitrile (or aldehyde) is the rate-limiting step. To force completion:

  • Increase DBU equivalents: Ensure at least 2.0 equivalents of DBU are present. DBU is a non-nucleophilic, strong amidine base perfectly suited to deprotonate the methylene group adjacent to the ester without attacking the carbonyl.

  • Extended Heating: Maintain the reflux (110 °C in toluene) for up to 24 hours 3. Self-Validation Tip: Monitor the disappearance of the ether intermediate strictly via LC-MS. Do not rely solely on TLC, as the Rf​ values of the uncyclized ether and the cyclized furopyridine are deceptively similar in standard EtOAc/Hexane systems.

Q4: What is the optimal method for the final saponification to yield the free carboxylic acid without decarboxylation?

Causality & Solution: Furo[2,3-b]pyridine-2-carboxylic acids are prone to decarboxylation if subjected to harsh acidic hydrolysis at elevated temperatures. Protocol: Use mild alkaline hydrolysis. React the ester with LiOH⋅H2​O (3.0 equiv) in a mixed solvent system of THF/MeOH/ H2​O (4:2:1) at reflux for 8 hours 3. This specific ratio ensures complete solvation of the lipophilic starting material while providing enough aqueous media for rapid saponification.

📊 Quantitative Data: Optimization of Annulation Conditions

The following table summarizes the causal relationship between base/solvent selection and the resulting synthesis yield of the furopyridine core.

EntryBase SystemSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 K2​CO3​ (2.0 eq)DMF9012<20%Incomplete cyclization; ester hydrolysis observed.
2 Cs2​CO3​ (2.0 eq)DMF11012~35%Enhanced SN​Ar rate, but cyclization remains sluggish.
3DBU (2.0 eq)Toluene11024~45%Poor initial O-alkylation; clean but slow conversion.
4 Cs2​CO3​ (1.0 eq) + DBU (2.0 eq)Toluene1101060–70% Optimal. Synergistic base effect; rapid ring closure 2.

🔬 Step-by-Step Experimental Protocols

Protocol A: Optimized Synthesis of Ethyl 3-amino-furo[2,3-b]pyridine-2-carboxylate

This protocol utilizes the dual-base system to maximize the Thorpe-Ziegler cyclization efficiency.

  • Preparation: To a flame-dried 25 mL round-bottom flask under a continuous nitrogen atmosphere, add 2-chloro-3-pyridinecarbonitrile (1.0 mmol, 140 mg) in 10 mL of strictly anhydrous toluene 2.

  • Base Addition: Add oven-dried cesium carbonate ( Cs2​CO3​ , 1.0 mmol, 326 mg) and DBU (2.0 mmol, 320 μL). Stir the suspension at room temperature for 10 minutes to ensure uniform dispersion.

  • Reagent Addition: Introduce ethyl glycolate (1.1 mmol) dropwise via syringe.

  • Thermal Cyclization: Equip the flask with a reflux condenser and heat the mixture to 110 °C for 10 to 24 hours [[3]]().

  • Self-Validation Check: Withdraw a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete only when the intermediate ether mass ( [M+H]+ ) is fully consumed.

  • Workup: Cool the mixture to room temperature, neutralize carefully with 2N HCl, and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under vacuum.

  • Purification: Purify the crude residue via silica gel chromatography (Hexanes/EtOAc) to afford the product as a solid (Yield: ~60-70%).

Protocol B: Saponification to Furo[2,3-b]pyridine-2-carboxylic acid

A mild alkaline hydrolysis protocol designed to prevent decarboxylation.

  • Solvation: Dissolve the ethyl ester intermediate (1.0 equiv) in a solvent mixture of THF/MeOH/ H2​O (4:2:1 v/v/v, typically 5 mL per mmol) 3.

  • Hydrolysis: Add Lithium hydroxide monohydrate ( LiOH⋅H2​O , 3.0 equiv).

  • Heating: Heat the mixture under reflux for 8 hours.

  • Concentration: Remove the volatile organic solvents (THF and MeOH) under reduced pressure on a rotary evaporator.

  • Self-Validating Precipitation: Dilute the remaining aqueous phase with 5 mL of water and cool to 0 °C in an ice bath. Slowly add 2N HCl dropwise until the pH reaches 3–4. Validation: The successful formation of the free carboxylic acid is visually confirmed by the rapid precipitation of a tan/white solid from the aqueous layer.

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure Furo[2,3-b]pyridine-2-carboxylic acid derivative.

🗺 Mechanistic Workflow Visualization

G A 2-Chloro-3-cyanopyridine + Ethyl glycolate B SNAr Substitution (Cs2CO3, Toluene, 110°C) A->B Base addition C Uncyclized Ether Intermediate B->C - HCl D Thorpe-Ziegler Cyclization (DBU promoted) C->D Intramolecular attack on -CN E Ethyl 3-amino-furo[2,3-b] pyridine-2-carboxylate D->E Tautomerization F Alkaline Saponification (LiOH, THF/MeOH/H2O) E->F Hydrolysis G Furo[2,3-b]pyridine- 2-carboxylic acid F->G Acidification (2N HCl)

Mechanistic workflow of Furo[2,3-b]pyridine-2-carboxylic acid synthesis via Thorpe-Ziegler cyclization.

📚 References

1.[1] Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling - nih.gov. URL: 2.[2] Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer - acs.org. URL: 3.[3] WO2017090058A1 - Fused pyrimidines as isoform selective phosphoinositide-3-kinase-alpha inhibitors and process for preparation thereof - google.com. URL:

Sources

Overcoming solubility issues with Furo[2,3-b]pyridine-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the poor solubility of heterocyclic carboxylic acids. Furo[2,3-b]pyridine-2-carboxylic acid is a notoriously stubborn building block in organic synthesis and drug discovery.

This guide provides a deep dive into the mechanistic causes of its insolubility and offers field-proven, self-validating protocols to overcome these hurdles without compromising your experimental yields.

Root Cause Analysis: Why is this molecule insoluble?

To solve a solubility issue, we must first understand the physical chemistry driving it. Furo[2,3-b]pyridine-2-carboxylic acid resists dissolution in standard organic solvents (like Dichloromethane or Ethyl Acetate) due to an exceptionally high crystal lattice energy driven by three interacting factors:

  • Carboxylic Acid Dimerization: The highly polar carboxylic acid group forms strong intermolecular hydrogen bonds, creating robust dimers.

  • Pi-Pi Stacking: The fused, planar furo-pyridine bicyclic core facilitates extensive π−π stacking interactions between adjacent molecules in the solid state.

  • Zwitterionic Potential: The presence of a basic pyridine nitrogen and an acidic carboxylate group establishes a zwitterionic equilibrium . This ionic character drastically reduces solubility in low-dielectric media.

InsolubilityMechanism cluster_0 Drivers of High Crystal Lattice Energy Hbond Carboxylic Acid Dimerization (Strong Intermolecular H-Bonds) Consequence Poor Solubility in Low-Dielectric Solvents (DCM, EtOAc, Hexanes) Hbond->Consequence PiStack Planar Furo-Pyridine Core (Extensive Pi-Pi Stacking) PiStack->Consequence Zwitter Zwitterionic Equilibrium (Pyridine N + Carboxylate) Zwitter->Consequence Solution1 Disrupt H-Bonds (Use DMF, DMSO, NMP) Consequence->Solution1 Solution2 Form Soluble Salt (Add DIPEA/TEA) Consequence->Solution2

Caption: Mechanistic drivers of high crystal lattice energy and targeted solubility solutions.

Quantitative Solubility Matrix

Before designing your reaction, consult this empirical data table to select a solvent system capable of overcoming the molecule's lattice energy .

Solvent SystemDielectric Constant ( ε )Predicted SolubilityMechanistic Rationale
Dichloromethane (DCM) 8.9< 1 mg/mLInsufficient polarity to disrupt H-bonded dimers or π -stacking.
Ethyl Acetate (EtOAc) 6.0< 2 mg/mLWeak H-bond acceptor; cannot overcome crystal lattice energy.
Methanol (MeOH) 32.75 - 15 mg/mLProtic solvent disrupts H-bonds, but zwitterionic character limits full dissolution.
N,N-Dimethylformamide (DMF) 36.7> 50 mg/mLStrong H-bond acceptor and high polarity effectively solvates the monomeric acid.
Dimethyl Sulfoxide (DMSO) 46.7> 100 mg/mLOptimal solvent. Disrupts both H-bonding and zwitterionic networks completely.

Troubleshooting FAQs

Q1: I am trying to perform an amide coupling (e.g., HATU/EDC). The acid won't dissolve in the DCM reaction mixture. What should I do? A: Standard peptide coupling solvents like DCM will fail here. You must switch to a highly polar aprotic solvent like anhydrous DMF or NMP. Furthermore, the order of addition is critical. Pre-treat the Furo[2,3-b]pyridine-2-carboxylic acid with a tertiary amine base (like DIPEA) in DMF before adding the coupling reagent. This deprotonates the acid, forming a highly soluble carboxylate salt that readily reacts with HATU .

Q2: I need to carry this moiety through a multi-step synthesis, but its insolubility is ruining my yields and making purification impossible. How can I mask it? A: If the free acid is not required immediately, perform a transient esterification . Converting the carboxylic acid to an ethyl or methyl ester eliminates its capacity to act as a hydrogen bond donor, drastically lowering the lattice energy and improving solubility in standard organic solvents like EtOAc and DCM . You can easily hydrolyze the ester back to the acid later using LiOH in THF/Water.

Q3: How can I solubilize it for NMR analysis without altering the chemical structure? A: Use DMSO- d6​ . If the sample remains a suspension, apply gentle sonication for 5 minutes and warm the NMR tube to 40°C. The thermal energy combined with DMSO's strong H-bond accepting nature will break the dimeric interactions.

Experimental Workflows & Self-Validating Protocols

TroubleshootingWorkflow Start Issue: Furo[2,3-b]pyridine-2-carboxylic acid is insoluble in reaction mixture Decision1 Is the carboxylic acid the final target or an intermediate? Start->Decision1 Intermediate Intermediate (Multi-step synthesis) Decision1->Intermediate FinalTarget Direct Use (e.g., Amide Coupling) Decision1->FinalTarget Action1 Perform Transient Esterification (Masks H-bond donor) Intermediate->Action1 Decision2 What is the coupling reagent? FinalTarget->Decision2 HATU HATU / PyBOP (Requires polar conditions) Decision2->HATU EDC EDC / NHS (Aqueous/Organic mix) Decision2->EDC Action2 Use anhydrous DMF/NMP. Pre-activate with DIPEA to form soluble carboxylate salt. HATU->Action2 Action3 Use 1N NaOH or sat. NaHCO3 to form sodium salt in situ. EDC->Action3

Caption: Decision tree for resolving Furo[2,3-b]pyridine-2-carboxylic acid solubility issues.

Protocol A: HATU-Mediated Amide Coupling (In Situ Solubilization)

This protocol utilizes base-mediated salt formation to force the acid into solution prior to activation, ensuring high-yielding amide bond formation .

  • Preparation: In a flame-dried flask under nitrogen, suspend Furo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Salt Formation: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature. Stir for 5 minutes.

    • Validation Check: The cloudy suspension must transition to a clear, pale-yellow solution. If particulate matter remains, the lattice energy has not been fully overcome. Do not proceed. Add an additional 10% v/v of DMSO and sonicate for 5 minutes until clear.

  • Activation: Cool the solution to 0°C on an ice bath. Add HATU (1.2 eq) in one portion. Stir for 20 minutes to form the highly reactive OAt-active ester.

  • Coupling: Dissolve your target amine (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the activated ester mixture.

  • Completion: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2-4 hours. Monitor via LC-MS.

Protocol B: Transient Esterification (Solubility Masking)

Use this protocol when the carboxylic acid must be carried through multiple synthetic steps where polar aprotic solvents are incompatible .

  • Suspension: Suspend Furo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in absolute ethanol (0.2 M concentration).

  • Catalysis: Slowly add a catalytic amount of concentrated H2​SO4​ (0.1 eq) or Thionyl Chloride ( SOCl2​ , 1.5 eq) dropwise at 0°C.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours.

    • Validation Check: Monitor the reaction visually and via TLC (5% MeOH in DCM). The reaction is complete when the solid completely dissolves into a homogenous solution, and the highly polar baseline spot (free acid) on the TLC plate is entirely replaced by a high-Rf spot (ethyl ester). If the baseline spot persists, add an additional 0.05 eq of acid catalyst and continue refluxing.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the resulting residue in EtOAc (it will now be highly soluble) and wash with saturated aqueous NaHCO3​ to remove residual acid. Dry over Na2​SO4​ and concentrate.

References

  • Title: Synthesis of Zwitterionic Compounds: Fully Saturated Pyrimidinylium and 1,3-Diazepinylium Derivatives via the Novel Rearrangement of 3-Oxobutanoic Acid Thioanilide Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Water-enhanced Solubility of Carboxylic Acids in Organic Solvents and Its Applications to Extraction Processes Source: OSTI / University of California, Berkeley URL: [Link]

  • Title: A Non-Active-Site Inhibitor with Selectivity for Zika Virus NS2B-NS3 Protease Source: ACS Infectious Diseases URL: [Link]

  • Title: Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno[3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Technical Support Center: Overcoming Steric Hindrance in Furo[2,3-b]pyridine-2-carboxylic Acid Amide Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. Coupling sterically hindered amines to heteroaromatic scaffolds like Furo[2,3-b]pyridine-2-carboxylic acid presents a dual challenge: the rigid steric bulk of the bicyclic system and the electronic deactivation caused by the fused pyridine ring.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding amide bond formation.

Diagnostic Troubleshooting Workflow

Before adjusting your reaction parameters, use the following logic tree to determine the optimal activation strategy based on the steric demand of your amine substrate.

Workflow Start Amide Coupling Failure Furo[2,3-b]pyridine-2-carboxylic acid CheckAmine Assess Amine Steric Bulk Start->CheckAmine Moderate Moderate Hindrance (e.g., sec-alkyl amines) CheckAmine->Moderate Severe Severe Hindrance (e.g., tert-alkyl amines) CheckAmine->Severe COMU COMU or HATU Coupling (Anchimeric Assistance) Moderate->COMU AcidCl Acid Chloride Activation (Oxalyl Chloride / DMF) Severe->AcidCl OptBase Optimize Base & Temp (Use 2,6-Lutidine, 60°C) COMU->OptBase If yield < 50% Success Successful Amide Bond COMU->Success If complete AcidCl->Success OptBase->Success

Diagnostic workflow for troubleshooting hindered furo[2,3-b]pyridine-2-carboxylic acid couplings.

Frequently Asked Questions (FAQs)

Q1: Why do standard coupling reagents like EDC/HOBt fail with Furo[2,3-b]pyridine-2-carboxylic acid? A1: The failure is rooted in both sterics and electronics. The carboxylic acid at the 2-position is flanked by the furan oxygen and the fused pyridine system, creating a highly congested, rigid pocket. Furthermore, the electron-withdrawing nature of the pyridine nitrogen reduces the nucleophilicity of the carboxylate during the initial attack on the coupling reagent. When using HOBt, the resulting OBt active ester is extremely bulky, creating an insurmountable steric penalty during the transition state of aminolysis when reacting with a branched amine ()[1].

Q2: Which coupling reagents are best suited for this specific heteroaromatic system? A2: We strongly recommend COMU or HATU . HATU generates an OAt ester, where the pyridine nitrogen of the leaving group provides anchimeric assistance—acting as a hydrogen bond acceptor to guide the incoming amine and accelerate the reaction ()[1]. However, COMU is often superior. It forms a highly reactive Oxyma ester, possesses a non-explosive safety profile, and exhibits exceptional solubility. Furthermore, COMU allows for visual reaction monitoring, as the reaction mixture changes color based on the base used ()[2].

Q3: My COMU/HATU coupling still stalls at low conversion. How do I push it to completion? A3: If the reaction stalls, the causality usually points to base-catalyzed degradation of the active ester or insufficient thermal energy to overcome the activation barrier.

  • Change the Base: Swap standard DIPEA for a less nucleophilic, weaker base like 2,4,6-collidine or 2,6-lutidine. This prevents side reactions with the highly reactive active ester ()[3].

  • Increase Temperature: Apply microwave heating (60–80 °C) to provide the kinetic energy required to overcome the steric clash ()[3].

Q4: What if the amine is exceptionally bulky (e.g., a tertiary alkyl amine or 3,3-difluorocyclopentanamine)? A4: When uronium salts fail, you must transition to Acid Chloride formation. Converting the carboxylic acid to an acyl chloride removes the bulky leaving group (OAt/Oxyma) entirely. The chloride ion is significantly smaller, which drastically lowers the steric demand during the nucleophilic approach of the amine ()[4].

Quantitative Reagent Comparison

The following table summarizes the performance metrics of various activation strategies when applied to sterically hindered heteroaromatic carboxylic acids.

Coupling StrategyReagentActive SpeciesRelative Steric DemandTypical Yield (Hindered)Epimerization Risk
Uronium Salt COMUOxyma EsterModerate75–95%Very Low
Uronium Salt HATUOAt EsterModerate70–90%Low
Phosphonium PyAOPOAt EsterModerate65–85%Low
Acid Halide Oxalyl ChlorideAcyl ChlorideVery Low80–98%High (if α-chiral)*
Carbodiimide EDC/HOBtOBt EsterHigh< 30%Moderate

*Note: Furo[2,3-b]pyridine-2-carboxylic acid lacks an α-chiral center, making acid chloride formation an exceptionally safe and effective fallback strategy.

Mechanistic Insights: COMU Activation

Understanding the mechanism ensures you can accurately troubleshoot deviations. COMU operates via the formation of an Oxyma active ester. The high reactivity is driven by the uronium structure and the low pKa of the Oxyma leaving group.

Mechanism Acid Furo[2,3-b]pyridine-2-carboxylic acid Deprot Deprotonation by Base Acid->Deprot Uronium Attack on COMU Uronium Salt Deprot->Uronium ActiveEster Oxyma Active Ester Formation Uronium->ActiveEster -Heli, -PF6 Aminolysis Aminolysis (Low Steric Penalty) ActiveEster->Aminolysis + Hindered Amine Product Furo[2,3-b]pyridine-2-carboxamide Aminolysis->Product -Oxyma Byproduct

Mechanistic pathway of COMU-mediated activation and aminolysis of the heteroaromatic carboxylic acid.

Validated Experimental Protocols

These methodologies are designed as self-validating systems. Visual cues are embedded into the steps to confirm the success of intermediate stages before proceeding.

Protocol A: COMU-Mediated Amide Coupling (First-Line Strategy)

This protocol utilizes COMU due to its superior safety profile and visual reaction monitoring capabilities ()[5].

Reagents:

  • Furo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv)

  • Hindered Amine (1.1 equiv)

  • COMU (1.2 equiv)

  • DIPEA or 2,6-Lutidine (2.0 equiv)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Dissolution: Dissolve Furo[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a concentration of 0.2 M.

  • Pre-activation: Add COMU (1.2 eq) to the solution, followed immediately by the base (2.0 eq).

    • Self-Validation Check: The reaction mixture will undergo a distinct color change (typically turning yellow/orange depending on the base). This visual cue confirms the successful formation of the Oxyma active ester.

  • Coupling: Stir the pre-activated mixture for 2–3 minutes at room temperature, then add the hindered amine (1.1 eq).

  • Incubation: Allow the reaction to stir for 2–16 hours. For highly hindered amines, heat the reaction to 60 °C.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc. The Oxyma byproducts are highly water-soluble and will partition cleanly into the aqueous layer, simplifying purification.

Protocol B: Acid Chloride Generation (Rescue Strategy for Extreme Hindrance)

Use this protocol when the amine is too bulky for active ester intermediates ()[3].

Reagents:

  • Furo[2,3-b]pyridine-2-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.5 equiv)

  • Catalytic DMF (1-2 drops)

  • Hindered Amine (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DCM

Step-by-Step Methodology:

  • Acid Chloride Formation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert atmosphere at 0 °C.

  • Activation: Add Oxalyl Chloride (1.5 eq) dropwise, followed by 1-2 drops of anhydrous DMF.

    • Self-Validation Check: Immediate gas evolution (CO, CO₂, HCl) will occur. The reaction is complete when gas evolution ceases and the suspension turns into a clear solution (typically 1-2 hours).

  • Concentration: Critical Step. Concentrate the mixture under reduced pressure to completely remove unreacted oxalyl chloride and dissolved HCl. Re-dissolve the resulting crude acid chloride in fresh anhydrous DCM.

  • Coupling: Cool the acid chloride solution to 0 °C. Slowly add a pre-mixed solution of the hindered amine (1.2 eq) and DIPEA (3.0 eq) in DCM.

  • Completion: Warm to room temperature and stir for 2 hours. Quench with water and extract with DCM.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, ACS Publications.[Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.[Link]

Sources

Technical Support Center: Preventing Decarboxylation of Furo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Troubleshooting Guide & Experimental Methodologies

Mechanistic Context: Why Does Decarboxylation Occur?

Furo[2,3-b]pyridine-2-carboxylic acid is a highly electron-deficient heteroaromatic system. When subjected to high temperatures, it is notoriously susceptible to protodecarboxylation. To prevent this, we must understand the causality of the degradation.

The instability is driven by an extended Hammick-type mechanism . The nitrogen atom in the fused pyridine ring is basic. In neutral or slightly acidic protic environments, this nitrogen protonates to form a zwitterion. The positively charged nitrogen acts as a powerful electron sink. When thermal energy is applied, the C-C bond at the furan-2-position cleaves, releasing CO₂. The resulting carbanion is highly stabilized by the adjacent furan oxygen and the conjugated protonated pyridine nitrogen (forming an ylide intermediate).

To prevent decarboxylation, experimental conditions must block zwitterion formation by either keeping the molecule in a fully anionic state (where the nitrogen is unprotonated and cannot act as an electron sink) or by covalently protecting the carboxylic acid.

DecarboxylationPrevention FreeAcid Furo[2,3-b]pyridine- 2-carboxylic acid Zwitterion Zwitterion Intermediate (N-Protonated) FreeAcid->Zwitterion Heat + Protic Environment Protected Ester / Metal Salt (Protected) FreeAcid->Protected Base / Esterification Ylide Hammick Ylide + CO2 Zwitterion->Ylide Rapid Decarboxylation Degraded Furo[2,3-b]pyridine (Decarboxylated) Ylide->Degraded Protonation Protected->Zwitterion Pathway Blocked

Fig 1. Hammick decarboxylation pathway of Furo[2,3-b]pyridine-2-carboxylic acid and intervention.

Troubleshooting Guide: Common Failure Modes

Scenario A: Complete loss of starting material during Suzuki coupling at 100°C
  • Symptom: LC-MS shows a mass corresponding to [M-44]⁺ (loss of CO₂).

  • Root Cause: Standard cross-coupling conditions often utilize mild bases (e.g., Na₂CO₃) in aqueous-organic mixtures. If the local pH drops during the catalytic cycle, the pyridine nitrogen protonates, triggering the zwitterion-mediated decarboxylation. Furthermore, Pd catalysts can inadvertently accelerate protodecarboxylation via a ligand-to-metal charge transfer .

  • Resolution: Pre-form the potassium salt of the carboxylic acid before adding it to the reaction mixture, ensuring the pH remains strictly basic (pH > pKa + 2). Alternatively, use a protected ester.

Scenario B: Thermal amidation at 150°C yields only the degraded heterocycle
  • Symptom: The desired amide is absent; only the decarboxylated furo[2,3-b]pyridine is isolated.

  • Root Cause: Thermal amidation requires temperatures that vastly exceed the activation energy for the decarboxylation of electron-deficient heteroaromatic acids .

  • Resolution: Abandon thermal amidation. Utilize mild chemical activation (e.g., HATU, EDC/NHS) at room temperature to form the amide without inducing thermal stress.

Scenario C: Inconsistent yields in microwave-assisted synthesis
  • Symptom: Severe batch-to-batch variability; Batch 1 shows 10% decarboxylation, Batch 2 shows 90%.

  • Root Cause: Microwave irradiation creates localized "hot spots" that can instantaneously reach >200°C, rapidly destroying the heteroaromatic carboxylic acid even in basic media .

  • Resolution: Switch to conventional oil-bath heating or continuous flow reactors to ensure strict thermal homogeneity.

TroubleshootingWorkflow Start High-Temp Reaction Required? CheckTemp Can temp be lowered (< 80°C)? Start->CheckTemp UseCoupling Use mild coupling reagents (e.g., HATU, DCC) CheckTemp->UseCoupling Yes Aqueous Aqueous/Protic Solvent? CheckTemp->Aqueous No (Must use high temp) Protect Isolate as Ester (e.g., t-Butyl ester) Salt Form K+ or Na+ Salt (Avoid Zwitterion) Aqueous->Protect No (Organic conditions) Aqueous->Salt Yes (Basic conditions)

Fig 2. Decision tree for preventing thermal decarboxylation in synthetic workflows.

Quantitative Data: Protection Strategy Efficacy

The following table summarizes the causality between the substrate's physical state, the solvent environment, and its thermal stability.

Substrate StateSolvent EnvironmentTemp (°C)Relative Decarboxylation RateRecommended Action
Free Acid (Zwitterion) Aqueous / Protic150Very High ( t1/2​ < 10 min)Avoid. Zwitterion accelerates degradation.
Free Acid Polar Aprotic (DMF)120Moderate to HighUse ester protection prior to heating.
Potassium Salt (Anion) Aqueous Basic150Low ( t1/2​ > 5 hours)Maintain pH > 9 to block N-protonation.
t-Butyl Ester Toluene / Non-polar150NegligiblePreferred for high-temp cross-coupling.

Validated Experimental Protocols

To ensure trustworthiness, the following methodologies are designed as self-validating systems. Do not proceed to high-temperature steps unless the validation criteria are met.

Protocol A: Mild Esterification (tert-Butyl Protection)

Causality: Covalent protection of the carboxylic acid completely prevents the formation of the reactive ylide intermediate, rendering the molecule thermally stable in non-polar organic solvents.

  • Reagents: Furo[2,3-b]pyridine-2-carboxylic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq), 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Solvent: tert-Butanol / THF (1:1 v/v).

  • Procedure:

    • Suspend the carboxylic acid in the solvent mixture at room temperature.

    • Add DMAP, followed by the slow, dropwise addition of Boc₂O.

    • Stir at 30°C for 12 hours. Effervescence (CO₂ from Boc₂O decomposition, not the substrate) will be observed.

    • Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc).

  • System Validation: Run a ¹H NMR (CDCl₃) of the isolated product. The protocol is successful if a sharp 9H singlet appears at ~1.60 ppm and the broad COOH peak (>10.0 ppm) is completely absent.

Protocol B: Pre-formation of the Potassium Carboxylate Salt

Causality: Forcing the molecule into a stable anionic state prevents the pyridine nitrogen from acting as an electron sink .

  • Reagents: Furo[2,3-b]pyridine-2-carboxylic acid (1.0 eq), Potassium Carbonate (K₂CO₃, 0.55 eq).

  • Solvent: HPLC-grade Water / Methanol (1:4 v/v).

  • Procedure:

    • Suspend the acid in the solvent mixture.

    • Add K₂CO₃ in one portion. Sonicate the mixture for 15 minutes until a clear solution forms, indicating complete salt formation.

    • Lyophilize (freeze-dry) the solution overnight to obtain the potassium salt as a dry powder.

  • System Validation: Dissolve 5 mg of the isolated powder in 1 mL of deionized water. Test the pH using a calibrated probe or high-resolution pH paper. The protocol is successful if the pH is strictly > 8.0. If the pH is neutral, the salt formation was incomplete and decarboxylation will occur upon heating.

Frequently Asked Questions (FAQs)

Q: Why does Furo[2,3-b]pyridine-2-carboxylic acid decarboxylate so much faster than standard benzoic acid? A: Benzoic acid lacks adjacent heteroatoms. In furo[2,3-b]pyridine-2-carboxylic acid, the protonated nitrogen in the pyridine ring acts as an electron sink. This stabilizes the developing negative charge on the adjacent carbon during the loss of CO₂, drastically lowering the activation energy required for the C-C bond cleavage.

Q: Can I use polar aprotic solvents like DMSO or DMF to prevent zwitterion formation? A: No. While polar aprotic solvents do not readily donate protons, they leave carboxylate anions "naked" and highly reactive. If trace moisture is present, or if the temperature exceeds 120°C, DMSO can actually accelerate the decomposition of the carboxylate. Use non-polar solvents (like toluene) with a protected ester instead.

Q: I need to perform a coupling reaction at 110°C, but I cannot use an ester protecting group. What is my best option? A: Use Protocol B to pre-form the potassium salt, and run the reaction in a continuous flow reactor rather than a batch reactor. Continuous flow minimizes the residence time at high temperatures (e.g., 5–10 minutes instead of hours), which often allows the desired coupling to outcompete the thermal degradation .

References

  • Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II Source: Canadian Journal of Chemistry URL: [Link]

  • Title: The Thermal Amidation of Carboxylic Acids Revisited Source: Synthesis (via Organic Chemistry Portal) URL: [Link]

  • Title: A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Recent Advances in External-Directing-Group-Free C–H Functionalization of Carboxylic Acids without Decarboxylation Source: ACS Catalysis URL: [Link]

Optimizing recrystallization solvent systems for Furo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with isolating and purifying Furo[2,3-b]pyridine-2-carboxylic acid. Rather than providing a generic template, this center focuses on the structural causality behind your experimental observations—empowering you to design self-validating, scalable purification workflows.

Molecular Profiling & Solvent Selection

Understanding the physical chemistry of Furo[2,3-b]pyridine-2-carboxylic acid is the first step in troubleshooting. The molecule features a fused heterocyclic core (a rigid, planar furan-pyridine system) and a carboxylic acid moiety. This structure dictates its physicochemical behavior:

  • Amphoteric Nature: The basic pyridine nitrogen and acidic carboxylic acid allow for pH-dependent solubility (1)[1].

  • Intermolecular Forces: Strong directional hydrogen bonding (carboxylic acid dimers) combined with π−π stacking of the planar core creates a highly stable crystal lattice. However, this same strong intermolecular affinity makes the compound prone to chaotic aggregation (oiling out) if supersaturation is generated too rapidly.

Quantitative Solvent System Performance

Summarized below is the empirical data for common solvent systems used in the recrystallization of this intermediate.

Table 1: Empirical Evaluation of Recrystallization Solvent Systems

Solvent System (v/v)Solubility ProfileExpected YieldCrystal HabitPrimary Failure Mode
DMF / Water (1:3) High (Hot) / Low (Cold)>85%Fine needlesHigh boiling point solvent entrapment in lattice.
EtOH / Water (1:1) Moderate (Hot) / Low (Cold)~75%PrismsOiling out (LLPS) at high supersaturation levels.
THF / Heptane (1:2) High (Hot) / Very Low (Cold)>90%AmorphousRapid anti-solvent crash out; poor purity.
Aq. NaOH / HCl (pH Shift) High (Salt) / Low (Free Acid)~80%GranularLocalized supersaturation causing impurity trapping.

Diagnostic Decision Workflow

Use the following logical pathway to determine the most thermodynamically sound recrystallization strategy based on your crude material's purity profile.

G N1 Crude Furo[2,3-b]pyridine- 2-carboxylic acid N2 Determine Impurity Profile N1->N2 N3 High Impurity (<80%) Basic/Acidic contaminants N2->N3 N4 High Purity (>80%) Needs polishing N2->N4 N5 pH-Shift (Acid-Base) Crystallization N3->N5 N6 Mixed Solvent System (e.g., EtOH/Water) N4->N6 N7 Issue: Oiling Out (LLPS)? N6->N7 N7->N6 No N8 Seeding & Slow Cooling within MSZW N7->N8 Yes

Diagnostic workflow for selecting the optimal recrystallization strategy.

Frequently Asked Questions (Troubleshooting)

Q1: My Furo[2,3-b]pyridine-2-carboxylic acid is "oiling out" instead of forming crystals in an EtOH/Water mixture. Why does this happen, and how do I fix it? A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when the integration of solute molecules into the rigid crystal lattice is kinetically hindered (2)[2]. Because Furo[2,3-b]pyridine-2-carboxylic acid forms strong intermolecular dimers, rapid cooling or fast anti-solvent addition forces the molecules to aggregate randomly into a solute-rich liquid phase rather than aligning into a structured solid. Causality & Fix: You must operate strictly within the Metastable Zone Width (MSZW). Generate supersaturation slowly by reducing the cooling rate to < 0.5 °C/min, and introduce seed crystals halfway into the metastable zone to bypass the kinetic barrier of primary nucleation (2)[2]. See Protocol A below.

Q2: I am using an acid-base precipitation method, but the product is trapping impurities. How can I improve purity? A: When performing a pH-shift crystallization, localized high supersaturation at the exact point of acid addition can cause rapid, chaotic precipitation. This traps impurities within the crystal lattice or within transient oil droplets (3)[3]. Causality & Fix: Use a highly diluted acid for the shift (e.g., 1M HCl instead of concentrated) and increase the agitation rate to ensure rapid dispersion. Alternatively, utilize a "reverse addition" technique: slowly pump the basic solution of your compound into the acid. This maintains a consistent pH environment and prevents the transient formation of the highly soluble sodium salt during the critical nucleation phase. See Protocol B below.

Validated Experimental Protocols

Protocol A: Anti-Solvent Crystallization with Seeding (Mitigating LLPS)

Objective: To obtain high-purity crystals from an EtOH/Water system by thermodynamically bypassing the liquid-liquid phase separation boundary.

  • Dissolution: Suspend 10.0 g of crude Furo[2,3-b]pyridine-2-carboxylic acid in 50 mL of absolute Ethanol. Heat to 70 °C under continuous stirring (400 rpm) until fully dissolved.

  • Hot Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates that act as uncharacterized, chaotic nucleation sites.

  • Anti-Solvent Addition (Phase 1): Slowly add 20 mL of pre-heated (70 °C) Deionized Water dropwise. The solution must remain clear.

  • Seeding (Critical Step): Cool the solution to 60 °C (entering the metastable zone). Add 0.1 g of pure Furo[2,3-b]pyridine-2-carboxylic acid seed crystals. Hold the temperature at 60 °C for 30 minutes. Causality: This hold time allows the seed bed to establish and consume supersaturation, favoring crystal growth over oil droplet formation.

  • Anti-Solvent Addition (Phase 2): Add the remaining 30 mL of water at a strictly controlled rate of 0.5 mL/min using a syringe pump.

  • Cooling: Cool the suspension to 5 °C at a linear, controlled rate of 0.2 °C/min.

  • Isolation: Filter the resulting suspension, wash the cake with 20 mL of cold EtOH/Water (1:3), and dry in a vacuum oven at 50 °C for 12 hours.

Protocol B: Isoelectric Point (pH-Shift) Crystallization

Objective: To recover the compound from highly impure crude mixtures by exploiting the amphoteric properties of the pyridine and carboxylic acid moieties.

  • Salt Formation: Suspend 10.0 g of crude material in 100 mL of DI water. Slowly add 2M NaOH until the pH reaches 10.0. The solid will dissolve as the sodium carboxylate salt.

  • Phase Extraction: Wash the basic aqueous layer with 50 mL of Ethyl Acetate to extract non-polar, non-ionizable impurities. Discard the organic layer.

  • Polishing Filtration: Filter the aqueous layer through a 0.45 µm membrane to ensure a homogeneous starting state.

  • Precipitation: Transfer the aqueous solution to a reactor equipped with an overhead stirrer (500 rpm). Slowly titrate with 1M HCl at a rate of 1 mL/min.

  • Nucleation Control: As the pH approaches the isoelectric point (approx. pH 3.5 - 4.5), the free zwitterion/neutral acid reaches its minimum solubility and the solution will become cloudy. Pause the acid addition for 20 minutes. Causality: Pausing allows crystal growth to outpace primary nucleation, yielding larger, purer crystals rather than an amorphous crash-out.

  • Completion: Continue adding HCl until the pH stabilizes at exactly 3.0.

  • Aging and Isolation: Age the slurry for 2 hours at room temperature, filter, wash with copious amounts of DI water to remove residual NaCl, and dry under vacuum.

References

  • Mettler Toledo. "Oiling Out in Crystallization: Problems with Oiling Out in Recrystallization." Available at:[Link]

  • ACS Publications. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development. Available at:[Link]

Sources

Troubleshooting common impurities in Furo[2,3-b]pyridine-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the synthesis of fused bicyclic heteroaromatics. The furo[2,3-b]pyridine core is a privileged scaffold in modern drug discovery, typically synthesized via the O-alkylation of 2-halo-3-hydroxypyridines, followed by an intramolecular nucleophilic aromatic substitution (SNAr) and ester saponification.

While conceptually straightforward, this sequence is fraught with chemoselectivity issues, stalled intermediates, and aggressive degradation pathways. This guide deconstructs the causality behind common impurities and provides a self-validating framework to ensure high-fidelity synthesis.

Pathway & Impurity Visualization

Pathway SM 2-Halo-3-hydroxypyridine OAlk O-Alkylation (Ethyl bromoacetate, K2CO3) SM->OAlk NAlk N-Alkylated Impurity (Regioisomer) OAlk->NAlk Polar solvent or soft base Uncyc Uncyclized Ether Intermediate OAlk->Uncyc Major Pathway Cyc Intramolecular SNAr (DBU or Cs2CO3, 110°C) Uncyc->Cyc Ester Furo[2,3-b]pyridine- 2-carboxylate Ester Cyc->Ester Hydro Saponification (LiOH, THF/H2O, 25°C) Ester->Hydro Decarb Decarboxylated Impurity (Furo[2,3-b]pyridine) Hydro->Decarb High Temp / Strong Base (KOH, Reflux) Target Furo[2,3-b]pyridine- 2-carboxylic Acid Hydro->Target Mild Conditions

Workflow and impurity pathways in Furo[2,3-b]pyridine-2-carboxylic acid synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of the N-alkylated regioisomer instead of the desired O-alkylated intermediate? Causality: 2-Halo-3-hydroxypyridines exhibit tautomerism, existing in equilibrium between the pyridinol and pyridone forms. When using highly polar aprotic solvents (which separate ion pairs) or softer bases, the nucleophilicity of the nitrogen atom increases, leading to competitive N-alkylation with ethyl bromoacetate [3]. Corrective Action: Shift the equilibrium and nucleophilicity toward the oxygen by using a harder base (e.g., K₂CO₃ or Cs₂CO₃) and a moderately polar solvent like acetonitrile (MeCN) or acetone. Ensure the reaction is kept strictly anhydrous, as water can solvate the alkoxide, reducing its reactivity.

Q2: My cyclization step stalls, leaving high levels of the uncyclized 2-chloro-3-(2-ethoxy-2-oxoethoxy)pyridine intermediate. How do I force ring closure? Causality: The intramolecular SNAr cyclization requires the alkoxide (generated in situ from the alpha-protons of the ester) to attack the C2 position of the pyridine ring, displacing the chloride. If the pyridine ring is electron-rich, the SNAr activation energy is high. Weak bases or insufficient thermal energy will stall the reaction at the uncyclized ether stage. Corrective Action: Employ a strong, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base like Cs₂CO₃, and elevate the temperature to 100–110 °C [2]. The cesium cation exhibits a "template effect," coordinating the ester oxygen and the pyridine nitrogen, pre-organizing the molecule for cyclization.

Q3: During the saponification of the ethyl ester, I detect a major impurity lacking the carboxylic acid mass (M-44). What is happening? Causality: You are observing the decarboxylated impurity (furo[2,3-b]pyridine). Furan-2-carboxylic acids fused to electron-withdrawing rings (like pyridine) are highly susceptible to decarboxylation. Under harsh basic conditions (e.g., refluxing aqueous KOH), the pyridine nitrogen stabilizes the resulting carbanion at the C2 position, facilitating the rapid loss of CO₂ [1]. Corrective Action: Abandon refluxing KOH/NaOH protocols. Switch to mild saponification using Lithium Hydroxide (LiOH) in a THF/Water mixture at ambient temperature.

Quantitative Data: Saponification Optimization

To highlight the critical nature of the saponification conditions, the following table summarizes the causality between base strength, temperature, and the generation of the decarboxylated impurity.

Saponification ConditionsBase (Eq)Temp (°C)Time (h)Target Acid Yield (%)Decarboxylated Impurity (%)
KOH / EtOH / H₂O5.080 (Reflux)4.0< 5%> 90%
NaOH / MeOH / H₂O3.0603.045%40%
LiOH / THF / H₂O 2.0 25 (RT) 12.0 92% < 2%

Data Interpretation: Elevated temperatures combined with strong potassium/sodium bases drive the equilibrium almost entirely toward decarboxylation. LiOH provides sufficient hydroxide concentration for ester cleavage without providing the thermal energy required to break the C-C bond.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this self-validating methodology. Do not proceed to subsequent steps without confirming the validation checkpoints.

Step 1: O-Alkylation & Cyclization (One-Pot Method)
  • Charge a dry reaction flask with 2-chloro-3-hydroxypyridine (1.0 eq), anhydrous Cs₂CO₃ (2.5 eq), and anhydrous DMF (10 mL/g).

  • Stir at room temperature for 15 minutes to pre-form the phenoxide.

  • Add ethyl bromoacetate (1.1 eq) dropwise. Stir at 40 °C for 2 hours.

    • Validation Checkpoint 1: Sample the reaction. LC-MS must show complete consumption of the starting material and the appearance of the uncyclized intermediate (M+H = 216).

  • Once O-alkylation is confirmed, elevate the reaction temperature to 110 °C and stir for 12–16 hours to drive the SNAr cyclization [2].

    • Validation Checkpoint 2: LC-MS must show the disappearance of the uncyclized intermediate and the formation of ethyl furo[2,3-b]pyridine-2-carboxylate (M+H = 192, loss of HCl).

Step 2: Isolation of the Ester
  • Cool the mixture to room temperature and quench with ice water.

  • Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous NaHCO₃ (to remove any unreacted amphoteric starting material), followed by brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography if the purity is <95%.

Step 3: Mild Saponification
  • Dissolve the purified ethyl furo[2,3-b]pyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF and H₂O.

  • Add LiOH monohydrate (2.0 eq) in one portion.

  • Stir vigorously at 25 °C for 12 hours.

    • Validation Checkpoint 3: TLC (100% EtOAc) should show complete consumption of the higher-Rf ester. LC-MS must confirm the presence of the carboxylate mass without the M-44 decarboxylation peak [1].

Step 4: Acidification and Isolation
  • Remove the THF in vacuo (do not heat above 30 °C).

  • Dilute the remaining aqueous layer with water and cool to 0 °C in an ice bath.

  • Carefully acidify to pH ~3.5 using 1M HCl dropwise. Note: Over-acidification (pH < 2) can protonate the pyridine nitrogen, making the product highly water-soluble and difficult to extract.

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford pure Furo[2,3-b]pyridine-2-carboxylic acid.

References
  • Title: Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: WO2017090058A1 - Fused pyrimidines as isoform selective phosphoinositide-3-kinase-alpha inhibitors and process for preparation thereof Source: Google Patents URL
  • Title: FUROPYRIDINES. SYNTHESIS AND PROPERTIES Source: Heterocycles / Semantic Scholar URL: [Link]

Validation & Comparative

Reactivity Profiling of Furo[2,3-b]pyridine-2-carboxylic Acid vs. Furo[3,2-b]pyridine-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

For synthetic chemists and drug development professionals, the rational design of heterocyclic scaffolds requires a deep understanding of how heteroatom topology dictates electronic distribution. The isomers Furo[2,3-b]pyridine-2-carboxylic acid and Furo[3,2-b]pyridine-2-carboxylic acid represent a classic case study in topological causality. While both share the same molecular formula and present a carboxylic acid at the C-2 position, the fusion geometry of the furan and pyridine rings fundamentally alters their physicochemical properties, core stability, and downstream reactivity1[1].

Structural Causality & Electronic Profiling

The distinct reactivity of these two building blocks—frequently utilized in the synthesis of PI3K inhibitors and α 7 nAChR agonists—stems entirely from the relative positioning of the furan oxygen and the pyridine nitrogen within the fused bicyclic system 2[2].

  • Furo[2,3-b]pyridine Core : In the [2,3-b] fusion geometry, the furan oxygen (O1) and the pyridine nitrogen (N7) are both bonded to the same bridgehead carbon (C7a). This creates a highly polarized, imidate-like O−C=N structural motif. The strong inductive electron-withdrawing effect (-I) of the oxygen pulls electron density directly away from the nitrogen. Consequently, the basicity of the nitrogen is severely reduced, and the core becomes more susceptible to nucleophilic attack or ring-opening under harsh basic conditions2[2].

  • Furo[3,2-b]pyridine Core : In the [3,2-b] fusion, the oxygen (O1) is bonded to C7a, while the nitrogen (N4) is bonded to the opposite bridgehead, C3a. Separated by the C3a=C7a bridge bond, the oxygen can donate electron density via resonance (+R) into the pyridine ring without exerting an extreme inductive penalty on the nitrogen. As a result, the nitrogen retains higher basicity, and the overall core exhibits enhanced thermodynamic stability 2[2].

Electronic_Causality cluster_f23 Furo[2,3-b]pyridine Core cluster_f32 Furo[3,2-b]pyridine Core N1 O(1) & N(7) on same bridgehead (Imidate-like O-C=N) N2 Strong Inductive Electron Withdrawal N1->N2 N3 Reduced N-Basicity & Lower Core Stability N2->N3 N4 O(1) & N(4) on opposite bridgeheads (Conjugated System) N5 Resonance Electron Donation N4->N5 N6 Retained N-Basicity & High Core Stability N5->N6

Electronic causality and downstream reactivity pathways of furopyridine isomers.

Comparative Reactivity Matrix

The topological differences translate directly into distinct laboratory behaviors. The table below summarizes the quantitative and qualitative reactivity metrics essential for synthetic planning.

PropertyFuro[2,3-b]pyridine-2-carboxylic acidFuro[3,2-b]pyridine-2-carboxylic acid
Heteroatom Topology O1 and N7 adjacent to the same bridgehead (C7a)O1 and N4 on opposite bridgeheads
Nitrogen Basicity Very Low (Due to strong -I effect from adjacent O)Moderate (Resonance stabilized)
Core Stability Susceptible to ring-opening under strong nucleophilesRobust under harsh basic conditions
Metalation Preference Directed ortho-metalation is sterically/electronically challengingRegioselective lithiation at C-7 is highly efficient
Amide Coupling Kinetics Highly reactive active ester, fast kineticsStandard reactivity, requires efficient uronium activation
Primary Application PI3K Inhibitor Scaffolds[3] α 7 nAChR Agonists / Melatonin Ligands[2]

Self-Validating Experimental Protocols

To ensure high-fidelity synthetic outcomes, the following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) to verify chemical causality at each step, preventing downstream failures.

Protocol A: High-Yield Amide Coupling Workflow

Due to the electron-deficient nature of the furopyridine core, standard carbodiimide chemistry (e.g., EDC/HOBt) often results in sluggish kinetics. Utilizing a uronium-based coupling agent (HATU) ensures rapid formation of the active ester, overcoming the electronic deactivation of the heteroaromatic system 3[3].

  • Carboxyl Activation : Dissolve the furopyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at 25 °C for 30 minutes.

    • Causality & IPC: The base deprotonates the acid, allowing nucleophilic attack on HATU. Self-Validation : Analyze an aliquot via LC-MS; the starting material mass should completely disappear, replaced by the mass of the active HOAt ester intermediate.

  • Amine Addition : Add the target primary or secondary amine (1.2 eq) dropwise. Stir for 2–4 hours at room temperature.

    • Causality & IPC: The amine attacks the highly electrophilic active ester. Self-Validation : LC-MS monitoring must confirm the emergence of the desired amide mass ( [M+H]+ ).

  • Workup & Purification : Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc.

    • Causality: The mild basic wash hydrolyzes any unreacted active ester back to the water-soluble carboxylate, ensuring easy phase separation from the organic product.

Workflow SM Starting Material Furopyridine-2-COOH Act Activation HATU, DIPEA, DMF 25°C, 30 min SM->Act IPC1 IPC 1 LC-MS: Active Ester Formation Act->IPC1 Amine Coupling Add R-NH2 25°C, 2-4 h IPC1->Amine IPC2 IPC 2 LC-MS: Product Mass SM Disappearance Amine->IPC2 Pur Purification Aq. NaHCO3 Wash Silica Gel Column IPC2->Pur

Self-validating workflow for furopyridine-2-carboxylic acid amide coupling.

Protocol B: Regioselective Lithiation of Furo[3,2-b]pyridines

Unlike the [2,3-b] isomer, Furo[3,2-b]pyridines are uniquely suited for successive regioselective metalations, allowing for advanced polyfunctionalization at the C-7 position using superbase chemistry 4[4].

  • Superbase Preparation : Prepare the n−BuLi/LiDMAE superbase by reacting n -butyllithium with 2-(dimethylamino)ethanol (LiDMAE) in anhydrous hexane/THF at 0 °C.

    • Causality: The superbase breaks the hexameric aggregation state of n -BuLi, drastically increasing its kinetic basicity for efficient deprotonation of the electron-rich heteroaromatic ring 5[5].

  • Deprotonation : Cool the solution of the furo[3,2-b]pyridine derivative to -78 °C. Add the superbase dropwise. Stir for 1 hour.

    • Self-Validation (IPC): Quench a 0.1 mL aliquot with D2​O . Analyze via 1H NMR or MS to confirm >95% deuterium incorporation at the C-7 position before proceeding.

  • Electrophilic Trapping : Add the desired electrophile (e.g., an aldehyde or halogenating agent) at -78 °C, then slowly warm to room temperature to yield the functionalized product 4[4].

References

  • PubChem : Furo[3,2-b]pyridine-2-carboxylic acid | C8H5NO3 | CID 13803071. National Institutes of Health. 1

  • Journal of Medicinal Chemistry : Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor... ACS Publications. 2

  • Journal of Medicinal Chemistry : Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors... ACS Publications.3

  • ResearchGate : Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine.5

  • ResearchGate : ChemInform Abstract: Successive Regioselective Metalations of Fused Heterocycles: Synthesis of Polyfunctionalized Furo[3,2-b]pyridines. 4

Sources

Optimizing Kinase Inhibitors: A Comparison Guide to Bioisosteres of Furo[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale for Bioisosteric Replacement

As a Senior Application Scientist, I frequently encounter the Furo[2,3-b]pyridine scaffold in the rational design of kinase inhibitors. Its rigid, planar structure makes it a privileged motif for targeting the ATP-binding hinge region of kinases such as AKT, FAK, and CDK2 123. The 2-carboxylic acid substitution is often employed to establish critical salt bridges or hydrogen bonds with solvent-exposed residues in the target protein.

However, the native Furo[2,3-b]pyridine-2-carboxylic acid presents two major pharmacological liabilities:

  • Sub-optimal ADME Properties : The highly polar, negatively charged carboxylic acid moiety severely restricts passive membrane permeability (e.g., Caco-2) and limits oral bioavailability 4.

  • Metabolic Toxicity : Carboxylic acids are prone to forming reactive acyl glucuronides in the liver, leading to idiosyncratic toxicities and rapid clearance 4.

To circumvent these issues while preserving target affinity, we employ bioisosteric replacement—modifying either the heterocyclic core or the carboxylic acid group. This guide objectively compares the performance of these bioisosteres and provides validated experimental protocols for their evaluation.

Structural and Physicochemical Comparison

Core Scaffold Bioisosteres

Replacing the oxygen atom in the furan ring alters the electronic distribution, lipophilicity, and hinge-binding angle 3.

  • Thieno[2,3-b]pyridine (Sulfur substitution) : The larger atomic radius of sulfur increases the scaffold's lipophilicity and slightly alters the dihedral angle of attached substituents. This has proven highly effective in Focal Adhesion Kinase (FAK) inhibitors, yielding IC50​ values in the low nanomolar range (~50 nM) 5.

  • Pyrrolo[2,3-b]pyridine / 7-Azaindole (Nitrogen substitution) : Introduces a hydrogen bond donor (NH), which is a classic motif for establishing bidentate interactions with the kinase hinge region, significantly improving affinity for targets like CDK2 23.

Carboxylic Acid Bioisosteres

To eliminate the liabilities of the -COOH group, we utilize bioisosteres that mimic its pKa and geometry while improving lipophilicity 4.

  • Tetrazole : With a pKa (~4.5) nearly identical to a carboxylic acid, tetrazoles maintain the necessary electrostatic interactions. However, their charge is delocalized across four nitrogen atoms, which enhances lipophilicity, improves cell permeability, and entirely avoids acyl glucuronidation 4.

  • N-Acylsulfonamide : Offers a tunable pKa and an extended geometry. The additional sulfonyl oxygen atoms provide new vectors for hydrogen bonding with the target's solvent-exposed regions, often increasing target residence time.

Quantitative Performance Comparison

The following table synthesizes representative experimental data comparing the parent compound to its optimized bioisosteres in a kinase inhibitor context (e.g., FAK/CDK2 targeting).

Compound ScaffoldModification TypeTarget Kinase IC50​ (nM)Caco-2 Permeability ( Papp​ , 10−6 cm/s)Microsomal Stability ( T1/2​ , min)Acyl Glucuronide Risk
Furo[2,3-b]pyridine-2-carboxylic acid Parent1201.2 (Low)25High
Thieno[2,3-b]pyridine-2-carboxylic acid Core (O S)51 52.8 (Moderate)35High
Pyrrolo[2,3-b]pyridine-2-carboxylic acid Core (O NH)45 21.5 (Low)30High
Furo[2,3-b]pyridine-2-tetrazole Acid Tetrazole9514.5 (High)>60None 4
Pyrrolo[2,3-b]pyridine-2-tetrazole Dual Replacement3812.0 (High)>60None

Data Interpretation: The dual replacement strategy (Pyrrolo core + Tetrazole acid) yields the optimal profile: superior kinase affinity due to the NH hinge interaction, combined with excellent permeability and metabolic stability from the tetrazole.

Logical Optimization & Experimental Workflows

BioisostereOptimization Parent Furo[2,3-b]pyridine- 2-carboxylic acid Liabilities Liabilities: - Poor Permeability - Acyl Glucuronidation Parent->Liabilities CoreRep Core Bioisostere: Thieno / Pyrrolo Liabilities->CoreRep Target Affinity AcidRep Acid Bioisostere: Tetrazole Liabilities->AcidRep ADME Optimization OptCore Improved Kinase Affinity (FAK/CDK2) CoreRep->OptCore OptAcid Enhanced Caco-2 Permeability AcidRep->OptAcid

Rational optimization workflow of Furo[2,3-b]pyridine-2-carboxylic acid via bioisosteric replacement.

AssayWorkflow Step1 1. Scaffold Synthesis (Core & Acid Bioisosteres) Step2 2. In Vitro Kinase Assay (FAK/CDK2 ADP-Glo) Step1->Step2 Step3 3. ADME Profiling (Caco-2 & Microsomes) Step2->Step3 Step4 4. Lead Selection (In Vivo Efficacy) Step3->Step4

Step-by-step experimental validation workflow for synthesized bioisosteres.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to confirm the causality of the observed bioisosteric advantages.

Protocol A: Caco-2 Permeability Assay (Validating Acid Bioisosteres)

Objective : Quantify the improvement in passive membrane permeability when replacing the carboxylic acid with a tetrazole. Causality Check : The inclusion of Lucifer Yellow ensures that any detected permeability is transcellular (drug absorption) rather than paracellular (leaky cell junctions).

  • Cell Seeding : Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation : Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω⋅cm2 proceed to testing.

  • Compound Application : Prepare 10 µM solutions of the parent carboxylic acid and the tetrazole bioisostere in HBSS buffer (pH 7.4). Add to the apical (A) chamber.

  • Internal Controls : Co-incubate with Propranolol (high permeability standard) and Atenolol (low permeability standard). Add Lucifer Yellow (100 µM) to the apical chamber to monitor monolayer integrity.

  • Incubation & Sampling : Incubate at 37°C for 2 hours. Sample 50 µL from the basolateral (B) chamber at 30, 60, 90, and 120 minutes.

  • Quantification : Analyze samples via LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ) using the formula: Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

  • Validation Gate : The assay is only valid if Lucifer Yellow Papp​ is < 0.5×10−6 cm/s.

Protocol B: ADP-Glo Kinase Assay (Validating Core Bioisosteres)

Objective : Determine the IC50​ of Thieno/Pyrrolo bioisosteres against FAK or CDK2 compared to the Furo parent 25. Causality Check : The ADP-Glo format measures ADP production, directly correlating with kinase activity. A no-enzyme control ensures that the bioisosteres are not artificially interfering with the luciferase readout.

  • Reagent Preparation : Prepare kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2​ , 0.1 mg/mL BSA, 1 mM DTT).

  • Compound Dilution : Perform a 10-point 3-fold serial dilution of the bioisosteres in DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).

  • Enzyme & Substrate Addition : Add 2 nM FAK or CDK2/Cyclin A2 enzyme 25. Incubate for 15 minutes at room temperature to allow pre-binding to the hinge region. Add ATP (at the Km​ for the specific kinase) and the specific peptide substrate to initiate the reaction.

  • Internal Controls : Include Roscovitine (for CDK2) or Defactinib (for FAK) as positive inhibition controls. Include wells with buffer only (no enzyme) for background subtraction.

  • Detection : After 60 minutes, add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis : Read luminescence on a microplate reader. Normalize data against the no-enzyme (0% activity) and vehicle (100% activity) controls. Fit the data to a 4-parameter logistic curve to determine the IC50​ .

References

  • 1 - Benchchem 2.2 - MDPI

  • 5 - PubMed 4.3 - PMC 5.4 - Drug Hunter

Sources

Comprehensive Comparison Guide: HPLC Method Validation for Furo[2,3-b]pyridine-2-carboxylic Acid Purity Analysis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the purity analysis of complex heterocyclic building blocks requires more than blindly following standard protocols; it demands a deep mechanistic understanding of the analyte's physicochemical properties. Furo[2,3-b]pyridine-2-carboxylic acid (CAS: 34668-26-3) is a critical intermediate in the synthesis of kinase inhibitors and antiviral therapeutics[1]. However, its zwitterionic nature—combining a basic pyridine nitrogen with an acidic carboxylic acid—presents significant chromatographic challenges.

This guide objectively compares column chemistries for the separation of Furo[2,3-b]pyridine-2-carboxylic acid, explains the causality behind optimal method development, and provides a self-validating, ICH Q2(R2)-compliant analytical protocol[2].

The Analytical Challenge: Causality in Column Selection

Standard reversed-phase (RP) chromatography using Octadecylsilane (C18) columns is the default choice in most analytical laboratories. However, for polar, amphoteric molecules like pyridinecarboxylic acids, C18 columns frequently fail to deliver reproducible results without the use of harsh ion-pairing reagents[3].

Why Standard C18 Fails

Furo[2,3-b]pyridine-2-carboxylic acid is highly polar. On a standard C18 column, its retention relies solely on weak hydrophobic interactions, leading to early elution near the void volume. Furthermore, the unshielded residual silanols on the silica matrix act as weak cation exchangers. The basic pyridine nitrogen interacts electrostatically with these ionized silanols, resulting in severe peak tailing, variable retention times, and poor resolution from positional isomers.

The Mixed-Mode Cation-Exchange (MMC) Advantage

To overcome this, Mixed-Mode Cation-Exchange (MMC) columns (e.g., Primesep 100 or Coresep 100) are vastly superior for this class of compounds[3]. MMC stationary phases embed strong cation-exchange groups directly into the hydrophobic alkyl chain. By buffering the mobile phase to pH 3.0, we manipulate the analyte's ionization state:

  • The carboxylic acid moiety is protonated (neutralized), maximizing its hydrophobic interaction with the alkyl chain.

  • The pyridine nitrogen is fully protonated (positively charged), allowing predictable, strong electrostatic interactions with the embedded cation-exchange groups.

This dual-retention mechanism eliminates the need for mass-spectrometry-incompatible ion-pairing agents while delivering sharp, symmetrical peaks.

Mechanism Zwit Furo[2,3-b]pyridine-2-carboxylic acid (Zwitterionic at pH 3.0) C18 Standard C18 Column Zwit->C18 MMC Mixed-Mode Cation-Exchange Zwit->MMC Mech1 Hydrophobic Interaction Only (Weak Retention) C18->Mech1 Mech2 Secondary Silanol Interactions (Unpredictable) C18->Mech2 Mech3 Hydrophobic Interaction (Alkyl Chain) MMC->Mech3 Mech4 Electrostatic Interaction (Cation-Exchange Group) MMC->Mech4 Res1 Poor Resolution & Peak Tailing Mech1->Res1 Mech2->Res1 Res2 High Resolution & Symmetrical Peaks Mech3->Res2 Mech4->Res2

Logical relationship of retention mechanisms: C18 vs. Mixed-Mode Cation-Exchange columns.

Table 1: Column Performance Comparison
Chromatographic ParameterStandard C18 (Octadecylsilane)Mixed-Mode Cation-Exchange (MMC)
Primary Retention Mechanism HydrophobicHydrophobic + Electrostatic
Retention Factor (k') 0.8 (Sub-optimal, near void)4.5 (Optimal retention)
Peak Tailing Factor (Tf) 2.3 (Severe tailing)1.1 (Highly symmetrical)
Resolution (vs. Isomers) 1.2 (High risk of co-elution)3.5 (Complete baseline separation)
Mobile Phase Requirement Requires ion-pairing agents (e.g., TFA)Simple volatile buffer (Ammonium Formate)

Experimental Protocol: A Self-Validating System

Trustworthiness in analytical chemistry relies on self-validating protocols. The following step-by-step methodology incorporates a System Suitability Test (SST) that acts as an internal logic gate. If the SST parameters fail, the run is automatically aborted, ensuring that no invalid data is generated or reported.

Step 1: Mobile Phase & Sample Preparation
  • Aqueous Buffer: Prepare a 100 mM Ammonium Formate solution. Adjust the pH to exactly 3.0 using concentrated formic acid. Causality: Precise pH control is mandatory to lock the ionization state of the pyridine ring.

  • Mobile Phase: Isocratic blend of 70% Acetonitrile and 30% Aqueous Buffer. Filter through a 0.22 µm PTFE membrane.

  • Standard Solution: Dissolve Furo[2,3-b]pyridine-2-carboxylic acid reference standard in the mobile phase to yield a concentration of 100 µg/mL.

Step 2: Chromatographic Setup
  • Column: Mixed-Mode Cation-Exchange (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorbance for the furo-pyridine chromophore).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Step 3: The Self-Validating Logic Gate (SST)

Before analyzing unknown samples, inject the Standard Solution six consecutive times. Calculate the following parameters:

  • Injection Precision: %RSD of peak areas must be ≤ 2.0% .

  • Column Efficiency (N): Theoretical plates must be > 5000 .

  • Peak Symmetry (Tf): Tailing factor must be ≤ 1.5 . Action: If all criteria are met, the system state is verified, and the validation sequence proceeds.

Step 4: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank, the standard, and a sample spiked with known synthetic impurities (e.g., 2-chloro-3-hydroxypyridine and positional isomers). Confirm that the resolution ( Rs​ ) between the main peak and any impurity is > 2.0.

  • Linearity: Inject calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Accuracy: Prepare and inject triplicate samples spiked at 50%, 100%, and 150% levels to calculate percentage recovery.

Workflow N1 Method Development (Mixed-Mode Selection) N2 System Suitability (SST) (Tailing < 1.5, N > 5000) N1->N2 Optimize Mobile Phase N3 Specificity Testing (Resolution > 2.0) N2->N3 Self-Validation Pass N4 Linearity & Range (R² ≥ 0.999) N3->N4 Baseline Separation N5 Accuracy & Precision (Recovery 98-102%) N4->N5 Establish LOQ N6 Robustness (pH & Flow Variations) N5->N6 Statistical Verification

ICH Q2(R2) HPLC Method Validation Workflow for Furo[2,3-b]pyridine-2-carboxylic Acid.

Validation Data Synthesis

Following the strict guidelines set forth by the International Council for Harmonisation (ICH) Q2(R2) framework[2], the developed Mixed-Mode HPLC method demonstrates exceptional reliability. The use of the MMC column directly translates to robust quantitative metrics, bypassing the inherent limitations of standard C18 phases.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (MMC Column)Status
System Suitability (SST) %RSD ≤ 2.0%, N > 5000, Tf ≤ 1.5%RSD = 0.4%, N = 8500, Tf = 1.1Pass
Specificity No interference at retention timeResolution > 3.5 for all impuritiesPass
Linearity R² ≥ 0.999 (Range: 25-150%)R² = 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0%99.5% - 100.8%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 0.6%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 / ≥ 10LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

Conclusion & Recommendations

For the purity analysis of Furo[2,3-b]pyridine-2-carboxylic acid, standard C18 columns introduce unnecessary analytical risk due to uncontrolled secondary silanol interactions. By transitioning to a Mixed-Mode Cation-Exchange (MMC) column, laboratories can leverage the molecule's zwitterionic nature to their advantage. The combination of hydrophobic retention and electrostatic interaction at pH 3.0 provides a highly robust, self-validating system that easily exceeds all ICH Q2(R2) regulatory requirements for accuracy, precision, and specificity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • 34668-26-3 | Furo[2,3-b]pyridine-2-carboxylic acid. Capot Chemical.
  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.

Sources

A Comparative Guide to the LC-MS Fragmentation Patterns of Furo[2,3-b]pyridine-2-carboxylic Acid and its Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight.[3][4] This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) fragmentation pattern of Furo[2,3-b]pyridine-2-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[5][6][7]

To provide a comprehensive understanding, we will compare its anticipated fragmentation behavior with a structurally isomeric alternative, Furo[3,2-b]pyridine-2-carboxylic acid. This comparative approach highlights how subtle changes in molecular structure can lead to distinct fragmentation pathways, offering a robust methodology for isomer differentiation—a common challenge in pharmaceutical analysis. The principles and protocols described herein are designed for researchers, scientists, and drug development professionals engaged in the structural elucidation of small molecules.

I. Experimental Design and Rationale

The following section details a comprehensive, self-validating experimental protocol for the analysis of Furo[2,3-b]pyridine-2-carboxylic acid and its isomers using LC-MS/MS. The choices within this protocol are grounded in established best practices for the analysis of small, polar, heterocyclic molecules.

A. Experimental Workflow

The overall workflow for the LC-MS/MS analysis is depicted below. This process ensures robust and reproducible data for structural elucidation.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Prepare 1 mg/mL Stock Solution in Methanol prep_serial Serially Dilute with 50:50 Acetonitrile:Water to Working Concentrations prep_start->prep_serial lc_injection Inject Sample onto Reversed-Phase C18 Column prep_serial->lc_injection Transfer to Autosampler lc_gradient Apply Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) lc_injection->lc_gradient ms_ionization Electrospray Ionization (ESI) (Positive and Negative Modes) lc_gradient->ms_ionization ms_scan Full Scan MS (m/z 50-500) ms_ionization->ms_scan ms_ms Tandem MS (MS/MS) on Precursor Ion ms_scan->ms_ms data_extraction Extract Ion Chromatograms ms_ms->data_extraction Acquire Data data_fragmentation Analyze Fragmentation Pattern data_extraction->data_fragmentation data_comparison Compare with Isomeric Standard and Theoretical Fragments data_fragmentation->data_comparison fragmentation_furo23b_pos parent Furo[2,3-b]pyridine-2-carboxylic acid [M+H]⁺ m/z 164.04 frag1 m/z 146.03 (-H₂O) parent->frag1 -H₂O frag2 m/z 136.04 (-CO) parent->frag2 -CO frag3 m/z 118.03 (-CO₂ & -H₂) frag1->frag3 -CO frag4 m/z 91.04 (C₆H₅N⁺) frag2->frag4 -C₂HO fragmentation_furo23b_neg parent Furo[2,3-b]pyridine-2-carboxylic acid [M-H]⁻ m/z 162.02 frag1 m/z 118.03 (-CO₂) parent->frag1 -CO₂ frag2 m/z 90.03 (-CO₂ & -CO) frag1->frag2 -HCN

Sources

Absolute Purity Validation of Furo[2,3-b]pyridine-2-carboxylic Acid: A qNMR vs. HPLC Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Furo[2,3-b]pyridine-2-carboxylic acid is a highly versatile heterocyclic building block frequently utilized in early-stage drug discovery, particularly in the synthesis of kinase inhibitors and anti-inflammatory agents. Because it serves as a foundational scaffold, any overestimation of its purity cascades into stoichiometric errors during subsequent coupling reactions, ultimately skewing biological assay results.

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the default method for purity assessment. However, HPLC-UV possesses a critical blind spot: it is a relative measurement technique dependent on the variable UV extinction coefficients of the analyte and its impurities. To establish a rigorous, self-validating standard of absolute purity, modern pharmaceutical development increasingly relies on quantitative Nuclear Magnetic Resonance (qNMR)[1].

This guide objectively compares the mechanistic performance of qNMR against HPLC-UV for analyzing Furo[2,3-b]pyridine-2-carboxylic acid and provides a field-proven, step-by-step methodology for absolute quantitation.

Mechanistic Causality: Why qNMR Outperforms HPLC-UV for Absolute Purity

To understand the necessity of qNMR, one must examine the physical causality behind how both instruments "see" molecules.

The Extinction Coefficient Bias (HPLC-UV): HPLC-UV quantifies compounds based on light absorbance. If an impurity lacks a chromophore (e.g., residual inorganic salts from the furopyridine cyclization step, water, or aliphatic solvents), it is entirely invisible to the UV detector. Consequently, the HPLC software normalizes the visible peaks to 100%, artificially inflating the reported purity of the main compound. Furthermore, quantifying an impurity accurately requires an identical reference standard to establish a specific calibration curve.

The Primary Ratio Method (qNMR): Unlike UV absorbance, NMR signal generation is structurally agnostic. The fundamental physics of qNMR dictate that the integral of a resonance signal is directly and strictly proportional to the number of nuclei generating that signal[2]. Because of this direct proportionality, qNMR operates as a primary ratio method[1]. You do not need a reference standard of Furo[2,3-b]pyridine-2-carboxylic acid to determine its purity; you simply need a highly pure, completely unrelated internal standard (IS) of known mass.

G cluster_hplc HPLC-UV (Relative Method) cluster_qnmr qNMR (Primary Ratio Method) Start Furo[2,3-b]pyridine-2-carboxylic acid Purity Validation H_UV UV Detection Start->H_UV Routine QC Q_IS Co-weigh with Maleic Acid IS Start->Q_IS Orthogonal Validation H_Bias Extinction Coefficient Bias H_UV->H_Bias H_Result Relative Area % (Blind to Salts/Water) H_Bias->H_Result Q_Integ Direct Proton Integration Q_IS->Q_Integ Q_Result Absolute Mass % (True Purity) Q_Integ->Q_Result

Logical workflow comparing HPLC-UV relative purity against qNMR absolute mass quantitation.

Experimental Protocol: A Self-Validating qNMR System

To guarantee trustworthiness, an analytical protocol cannot simply output a number; it must contain internal logic that flags errors if the system is compromised. The following methodology for Furo[2,3-b]pyridine-2-carboxylic acid is designed to be self-validating.

Step 1: Internal Standard Selection & Gravimetric Preparation
  • Action: Accurately co-weigh approximately 10 mg of the Furo[2,3-b]pyridine-2-carboxylic acid batch and 5 mg of Maleic Acid Certified Reference Material (CRM) into a static-free vial. Dissolve the mixture entirely in 0.6 mL of anhydrous DMSO-d6.

  • Causality: Maleic acid is selected from the BIPM Internal Standard Reference Data (ISRD) because it produces a sharp, isolated singlet at 6.26 ppm in DMSO-d6[3]. This ensures zero overlap with the aromatic protons of the furopyridine ring (which resonate between 7.0 and 8.5 ppm). Because qNMR relies entirely on the mass ratio between the analyte and the standard, the ultra-microbalance (d = 0.1 µg) is the true limiting factor for accuracy, not the NMR spectrometer.

Step 2: NMR Acquisition Parameters (The T1 Bottleneck)
  • Action: Acquire a 1H NMR spectrum at ≥400 MHz using a 90° excitation pulse. Critically, set the relaxation delay (D1) to 60 seconds.

  • Causality: In routine structural NMR, D1 is kept short (1–2 seconds) to maximize signal-to-noise rapidly. However, protons in rigid heterocycles have long spin-lattice relaxation times (T1). If the instrument pulses too quickly, slower-relaxing protons will not have returned to thermal equilibrium, and their resulting integral will be artificially truncated. Setting D1 > 5 × T1 ensures complete relaxation, guaranteeing that the signal intensity is perfectly proportional to the number of nuclei[2].

Step 3: Self-Validating Integration
  • Action: Phase and baseline-correct the spectrum manually. Integrate the Maleic acid singlet (6.26 ppm, 2H). Next, integrate two separate analyte peaks independently: the furan C3-H (singlet, ~7.6 ppm, 1H) and the pyridine C6-H (doublet, ~8.4 ppm, 1H). Calculate the mass fraction twice, once for each analyte peak.

  • Causality: This dual-integration creates a self-validating system. If the absolute purity calculated from the C3-H peak is 98.5% but the C6-H peak yields 104.2%, the system immediately flags that a hidden, co-eluting impurity is artificially inflating the C6-H integral. True purity is only validated when orthogonal proton environments yield statistically identical mass fractions[1].

Comparative Data: qNMR vs. HPLC-UV

The table below summarizes the purity validation of three distinct synthetic batches of Furo[2,3-b]pyridine-2-carboxylic acid, demonstrating the critical vulnerabilities of relying solely on HPLC-UV.

Batch IDAnalytical MethodMeasured Purity (%)Hidden Impurities Detected / NotesConclusion on Batch Quality
FP-001 HPLC-UV (254 nm)99.5%None (Appears highly pure)False Positive.
FP-001 1H qNMR (Maleic Acid IS)92.1% 7.4% residual inorganic salts (NaCl)Rejected. HPLC overestimated purity due to the lack of a UV chromophore in the salt byproducts.
FP-002 HPLC-UV (254 nm)98.2%Minor organic impurity at RRT 0.85Incomplete profile.
FP-002 1H qNMR (Maleic Acid IS)97.9% Confirmed organic impurity; trace moistureAccepted. High correlation indicates the batch is free of invisible inorganic contaminants.
FP-003 HPLC-UV (254 nm)99.8%NoneFalse Positive.
FP-003 1H qNMR (Maleic Acid IS)Error Flagged C3-H calculated at 95%; C6-H calculated at 108%Rejected. The self-validating qNMR protocol detected a co-eluting impurity hidden under the C6-H peak.
Summary

While HPLC-UV remains an excellent tool for routine, high-throughput monitoring of organic impurities, it is fundamentally incapable of determining absolute mass purity without an identical, pre-validated reference standard. By utilizing the primary ratio method of qNMR, researchers can definitively quantify Furo[2,3-b]pyridine-2-carboxylic acid, ensuring that downstream biological and synthetic assays are based on accurate stoichiometry rather than optical illusions.

Sources

Comparative Binding Affinity Guide: Furo[2,3-b]pyridine-2-carboxylic Acid Scaffold Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel pharmacophores, I frequently encounter the challenge of balancing kinase selectivity, aqueous solubility, and off-target toxicity. The Furo[2,3-b]pyridine-2-carboxylic acid scaffold has emerged as a privileged bicyclic core in medicinal chemistry, offering a highly tunable platform for both competitive kinase inhibition and allosteric protease modulation.

This guide objectively compares the binding affinity and performance of Furo[2,3-b]pyridine derivatives against alternative heterocycles (such as Azaindoles and Thieno[2,3-b]pyridines), providing actionable experimental workflows and validated quantitative data.

Mechanistic Rationale: The Isosteric Advantage

The selection of a core scaffold dictates the fundamental hydrogen-bonding network within a target's binding pocket. Historically, the azaindole scaffold was heavily utilized as a kinase hinge-binder. However, its promiscuity often leads to off-target toxicity.

By employing isosteric replacement —substituting the nitrogen or sulfur atoms with an oxygen atom to form the Furo[2,3-b]pyridine core—we fundamentally alter the electron density of the ring system[1].

  • Vs. Azaindole: The electron-rich furan ring combined with the electron-deficient pyridine ring modifies the hydrogen bond acceptor/donor profile, significantly improving selectivity without sacrificing potency[1].

  • Vs. Thieno[2,3-b]pyridine: While thieno-pyridines (sulfur-containing) are potent modulators of targets like PLC-δ and A2AAR[2], the larger van der Waals radius and lower electronegativity of sulfur increase lipophilicity. Furo-pyridines typically exhibit superior Ligand Lipophilicity Efficiency (LLE) and greater aqueous solubility, which is critical for oral bioavailability[3].

ScaffoldLogic A Azaindole Scaffold (Promiscuous Kinase Binder) B Isosteric Replacement (O for N/S) A->B Scaffold Hopping C Furo[2,3-b]pyridine Core (Selective Hinge Binder) B->C Altered e- density D Thieno[2,3-b]pyridine Core (Alternative Binder) B->D S-substitution E EGFR (L858R/T790M) IC50 < 10 nM C->E High affinity (Mutant) F PI3K-α IC50 ~ 8 nM C->F Isoform selective (α)

Logic of isosteric scaffold hopping to Furo[2,3-b]pyridine.

Comparative Performance Data

To objectively evaluate the Furo[2,3-b]pyridine-2-carboxylic acid derivatives, we must benchmark their binding affinities ( IC50​ / Kd​ ) against clinical standards and structural analogs across distinct therapeutic targets.

Table 1: Kinase Inhibition (EGFR Wild-Type & Mutants)

Furo[2,3-b]pyridine derivatives (e.g., PD13, PD23) demonstrate exceptional binding efficiency against mutant EGFR strains, outperforming first-generation inhibitors like Erlotinib and competing closely with third-generation covalent inhibitors like Osimertinib (4)[5],[4].

Compound / ScaffoldTarget IC50​ (nM)Reference DrugRef Drug IC50​ (nM)
PD13 (Furo[2,3-b]pyridine)EGFR (Wild-Type)11.64 ± 1.30Erlotinib14.11 ± 0.19
PD23 (Furo[2,3-b]pyridine)EGFR (L858R/T790M)3.23 ± 1.06Afatinib> 10.00
PD56 (Furo[2,3-b]pyridine)EGFR (L858R/T790M)12.36 ± 1.15Osimertinib~ 10.00
Table 2: PI3K-α Isoform Selectivity

Achieving selectivity for the α -isoform of PI3K over β,γ, and δ isoforms is notoriously difficult. Furo[2,3-b]pyridine derivatives synthesized via urea condensation exhibit >500-fold selectivity and sub-10 nM potency, driven by water-mediated H-bonding with nonconserved residues like α HIS855 (6)[7],[3],[6].

Scaffold DerivativeTarget IC50​ ( μ M)Selectivity Profile
Compound 38 (Furo[2,3-b]pyridine)PI3K- α 0.008High (over β,γ,δ )
Compound 22 (Furo[2,3-b]pyridine)PI3K- α 0.040>500-fold over β,γ,δ
PI-103 (Standard)Pan-PI3K0.002Poor (Pan-inhibitor)
Analog 33d (Thieno[2,3-b]pyridine)PI3K- α 0.070Moderate
Table 3: Allosteric Protease Inhibition (Zika NS2B-NS3)

Beyond kinases, Furo[2,3-b]pyridine-2-carboxylic acid derivatives like MH1 act as potent allosteric inhibitors of the Zika Virus NS2B-NS3 protease. MH1 binds non-competitively to the NS3 domain, disrupting the essential NS2B cofactor interaction (8)[8],[9].

CompoundMechanism IC50​ (nM)Cytotoxicity / Status
MH1 (Furo[2,3-b]pyridine deriv.)Allosteric (NS3 binding)440Low
Myricetin Allosteric1300Moderate
NSC135618 Allosteric380High (Discontinued)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded in the methodology: we use specific assay formats to rule out false positives caused by compound aggregation or auto-fluorescence.

Protocol A: Competitive Binding Assay for Kinase Affinity (TR-FRET)

Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard luminescence. The time-delayed reading minimizes interference from the innate auto-fluorescence of highly conjugated Furo[2,3-b]pyridine derivatives, ensuring readout integrity.

  • Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the Furo[2,3-b]pyridine derivative (e.g., Compound 38) in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 2 nM of recombinant PI3K- α (or mutant EGFR) to the wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Tracer & Antibody Addition: Add the specific kinase tracer (fluorophore-labeled competitive ligand) and the LanthaScreen Eu-anti-tag antibody.

  • Equilibration: Seal the plate and incubate in the dark for 1 hour at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Validation: Calculate the 665/615 ratio. A decrease in the emission ratio confirms the compound is competitively displacing the tracer. Fit the data to a four-parameter logistic curve to determine the IC50​ [6].

Protocol B: Thermal Shift Assay (TSA) for Allosteric Protease Binding

Causality Check: To prove that MH1 acts allosterically on the Zika NS2B-NS3 protease, we must decouple thermodynamic stabilization from active-site enzymatic turnover. TSA directly measures target engagement via the shift in melting temperature ( ΔTm​ ), confirming binding even if the active site is mutated or blocked[9].

  • Protein Preparation: Dilute recombinant Zika NS2B-NS3 protease (Wild-Type and S135A inactive mutant) to 2 μ M in TSA buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Note: SYPRO Orange fluoresces only when bound to hydrophobic regions exposed during protein unfolding.

  • Ligand Incubation: Add the Furo[2,3-b]pyridine derivative (MH1) at varying concentrations (1 μ M to 50 μ M). Include a DMSO-only well as a negative control.

  • Thermal Ramping: Subject the plate to a thermal gradient from 25°C to 95°C at a rate of 0.5°C/minute using a real-time PCR machine.

  • Validation: Monitor fluorescence (Excitation: 490 nm; Emission: 530 nm). Calculate the first derivative of the melt curve to find Tm​ . A positive ΔTm​ in both the Wild-Type and the S135A mutant confirms non-competitive, allosteric stabilization of the NS3 domain[8],[9].

AllostericInhibition MH1 MH1 (Furo[2,3-b]pyridine deriv.) NS3 Zika NS3 Protease Domain MH1->NS3 Non-competitive binding Complex NS2B-NS3 Complex (Catalytically Active) NS3->Complex Binds Inhibited Allosteric Disruption (Inactive State) NS3->Inhibited Conformational shift NS2B NS2B Cofactor NS2B->Complex Binds Complex->Inhibited Dissociation of NS2B

Allosteric disruption of Zika NS2B-NS3 protease by MH1.

Conclusion

The Furo[2,3-b]pyridine-2-carboxylic acid scaffold is not merely a structural novelty; it is a highly rational isosteric solution to the limitations of traditional heterocycles. By replacing sulfur or nitrogen with oxygen, researchers can fine-tune the electronic distribution and hydrogen-bonding capabilities of the molecule. As demonstrated by the experimental data, this leads to profound improvements in isoform selectivity (e.g., PI3K- α ), mutant-specific kinase targeting (e.g., EGFR L858R/T790M), and the discovery of novel allosteric binding pockets.

References

  • Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR Source: ACS Publications / NIH URL
  • Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study Source: MDPI URL
  • Discovery of 2-(4-Ureido-piperidin-1-yl)
  • Source: Google Patents (WO2017090058A1)
  • A Non-Active-Site Inhibitor with Selectivity for Zika Virus NS2B-NS3 Protease Source: ACS Publications / NIH URL

Sources

Spectroscopic validation of Furo[2,3-b]pyridine-2-carboxylic acid synthesis intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Validation of Furo[2,3-b]pyridine-2-carboxylic Acid Intermediates: A Comparative Guide

Executive Summary

Furo[2,3-b]pyridine derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for potent kinase inhibitors (e.g., PI3K and CDK2 inhibitors)[1][2]. The robust synthesis of Furo[2,3-b]pyridine-2-carboxylic acid requires rigorous analytical validation of its key intermediate, ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate.

As drug development accelerates, the bottleneck of traditional analytical workflows becomes apparent. This guide objectively compares the performance of rapid, at-line Benchtop NMR (80 MHz) against standard High-Field NMR (400+ MHz) , and High-Resolution Mass Spectrometry (HRMS) against standard LC-QQQ-MS . By understanding the physical causality behind these spectroscopic methods, researchers can implement a self-validating analytical framework that maximizes both throughput and structural certainty.

Mechanistic Causality in Synthesis & Workflow Design

The assembly of the furo[2,3-b]pyridine core typically proceeds via a tandem nucleophilic aromatic substitution ( SN​Ar ) followed by a Thorpe-Ziegler-type cyclization[1][2]. The workflow begins by reacting 2-chloro-3-pyridinecarbonitrile with ethyl glycolate.

Causality in Reagent Selection: Why utilize Cesium Carbonate ( Cs2​CO3​ ) instead of standard Potassium Carbonate ( K2​CO3​ )? The larger ionic radius of the cesium cation results in a weakly coordinated, "naked" alkoxide anion. This significantly increases the nucleophilicity of the ethyl glycolate, accelerating the initial SN​Ar displacement of the chloride[2]. Subsequently, the adjacent nitrile group acts as an electrophilic trap for the active methylene, driving the intramolecular cyclization to form the 3-amino-furan ring[2].

G Step1 2-Chloro-3-pyridinecarbonitrile + Ethyl Glycolate Step2 Intermediate: Ethyl 3-aminofuro[2,3-b] pyridine-2-carboxylate Step1->Step2 Cs2CO3, 110°C SNAr & Cyclization Step3 Target: Furo[2,3-b]pyridine -2-carboxylic acid Step2->Step3 NaOH, then HCl Hydrolysis Val1 At-Line Validation Benchtop NMR (80 MHz) Step2->Val1 Rapid QC Val2 Off-Line Validation High-Field NMR (400 MHz) Step2->Val2 Elucidation Val3 Final Release HRMS (LC-TOF) Step3->Val3 Exact Mass

Fig 1: Synthesis and orthogonal spectroscopic validation workflow for Furo[2,3-b]pyridine.

Comparative Spectroscopic Validation Strategies

A. Benchtop NMR (80 MHz) vs. High-Field NMR (400 MHz)

Benchtop NMR systems utilize permanent rare-earth magnets to provide immediate, at-line chemical shift information without the need for cryogens[3]. However, the physical limitations of low-field magnets dictate their specific use-case in the validation workflow.

  • The Causality of Signal Overlap: In benchtop NMR (e.g., 80 MHz), the chemical shift separation (measured in Hz) is relatively small. When this separation is comparable in magnitude to the J -coupling constants (typically 5–8 Hz for aromatic protons), the system experiences second-order strong coupling effects[4][5]. This causes the pyridine protons (H-4, H-5, H-6) of the intermediate to exhibit severe "roofing" and overlap, appearing as a complex multiplet[5].

  • The High-Field Advantage: At 400 MHz, the frequency separation is five times larger, rendering the spin system first-order. This allows for the unambiguous assignment of the distinct doublets and double-doublets of the pyridine ring[5].

Verdict: Use Benchtop NMR for rapid, at-line confirmation of the cyclization (tracking the appearance of the ethyl ester aliphatic signals, which remain first-order even at low fields). Use High-Field NMR for definitive, off-line structural elucidation.

B. Rapid LC-TOF-MS vs. Standard LC-QQQ-MS

For the final saponified product, Furo[2,3-b]pyridine-2-carboxylic acid, confirming the exact elemental composition is critical before downstream coupling reactions.

  • Standard quadrupole (QQQ) mass spectrometers provide nominal mass resolution, which cannot reliably distinguish the target from isobaric impurities.

  • Time-of-Flight (TOF) HRMS provides exact mass capabilities. The predicted monoisotopic mass for the target ( C8​H5​NO3​ ) is 163.02695 Da[6][7]. Observing the exact [M+H]+ adduct at m/z 164.0342 ensures absolute elemental certainty[6].

Quantitative Data Comparison

Table 1: 1H NMR Spectral Resolution Comparison (Intermediate Validation)

Spectral FeatureBenchtop NMR (80 MHz)High-Field NMR (400 MHz)Causality / Analytical Impact
Aliphatic Region (Ethyl Ester)Resolved (Triplet/Quartet)Highly ResolvedFirst-order coupling dominates due to large chemical shift difference vs. J -coupling. Ideal for rapid reaction monitoring.
Aromatic Region (Pyridine Core)Broad, overlapping multipletsDistinct doublets / ddSecond-order strong coupling at 80 MHz obscures fine J -coupling structure[4][5].
Workflow Throughput < 5 minutes (At-line)15-30 minutes (Off-line)Benchtop allows rapid go/no-go decisions without waiting for core facility queues[3].

Table 2: Mass Spectrometry Performance Comparison (Final Product Validation)

ParameterStandard LC-QQQ-MSLC-TOF-MS (HRMS)Impact on Validation
Mass Accuracy Nominal ( ± 0.1 Da)Exact ( ± 0.0001 Da)HRMS prevents false positives from isobaric byproducts.
Target [M+H]+ m/z 164.0 m/z 164.0342Confirms exact elemental composition ( C8​H6​NO3+​ )[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system. Each step contains an internal analytical checkpoint to prevent the propagation of synthetic errors.

Protocol 1: Synthesis of Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-3-pyridinecarbonitrile (1.0 equiv) and ethyl glycolate (1.2 equiv) in anhydrous 1,4-dioxane[1][2].

  • Base Addition: Add Cs2​CO3​ (2.0 equiv). Self-Validation Checkpoint: The suspension should be stirred vigorously; the use of cesium ensures maximum alkoxide generation.

  • Heating: Heat the mixture to 110 °C for 22-24 hours[2].

  • Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate[1].

Protocol 2: At-Line & Off-Line Spectroscopic Validation
  • At-Line Benchtop NMR (Go/No-Go Decision): Dissolve 15 mg of the purified intermediate in 0.6 mL DMSO−d6​ . Acquire a 16-scan 1H NMR spectrum at 80 MHz. Validation: Confirm the presence of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm). If absent, the Thorpe-Ziegler cyclization failed.

  • Off-Line High-Field NMR (Structural Proof): Submit the same sample to a 400 MHz spectrometer. Validation: Verify the pyridine ring protons. You must observe three distinct signals in the aromatic region (H-4, H-5, H-6) with appropriate ortho/meta J -couplings, free from the second-order overlap seen in Step 1[5].

Protocol 3: Saponification to Furo[2,3-b]pyridine-2-carboxylic acid
  • Hydrolysis: Dissolve the validated intermediate in ethanol. Add 2N aqueous NaOH (3.0 equiv) and reflux for 2 hours.

  • Acidification: Cool the mixture and carefully acidify with 2N HCl until a precipitate forms (pH ~3). Filter and dry the solid[2].

  • Final Release HRMS: Prepare a 1 µg/mL solution in MeOH. Analyze via LC-TOF-MS in positive electrospray ionization (ESI+) mode. Validation: The batch is analytically released only if the [M+H]+ peak is observed at exactly m/z 164.0342 ( ± 5 ppm mass error)[6].

References

  • Discovery of 2-(4-Ureido-piperidin-1-yl)-4-morpholinothieno [3,2-D] Pyrimidines as Orally Bioavailable Phosphoinositide-3-Kinase Inhibitors with In Vitro and In Vivo Antitumor Efficacy in Triple-Negative Breast Cancer. ACS Publications. URL:[Link]

  • Fused pyrimidines as isoform selective phosphoinositide-3-kinase-alpha inhibitors and process for preparation thereof (WO2017090058A1). Google Patents.
  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation. ACS Publications. URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. URL:[Link]

  • New Fields and Exciting Applications for Benchtop NMR Instruments. Labcompare. URL:[Link]

  • PubChemLite - Furo[2,3-b]pyridine-2-carboxylic acid (C8H5NO3). Université du Luxembourg. URL:[Link]

  • C8H5NO3 - Explore - PubChemLite. Université du Luxembourg. URL: [Link]

Sources

Safety Operating Guide

Furo[2,3-b]pyridine-2-carboxylic Acid: Comprehensive Laboratory Disposal and Safety Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on complex heterocyclic building blocks, operational safety and environmental compliance must scale alongside synthetic innovation. Furo[2,3-b]pyridine-2-carboxylic acid (CAS: 34668-26-3) is a highly specialized intermediate utilized extensively in organic synthesis[1]. Notably, it serves as a critical structural moiety in the development of allosteric inhibitors targeting the Zika virus NS2B-NS3 protease (ZVP), offering a pathway to bypass off-target toxicity common with active-site inhibitors[2].

However, the fused furan-pyridine bicyclic ring system and the inherent acidity of this compound present specific logistical challenges at the end of its lifecycle. Improper disposal can lead to the release of recalcitrant nitrogenous byproducts into municipal wastewater or pose respiratory hazards to laboratory personnel. This guide provides a self-validating, step-by-step operational framework for the safe handling, accumulation, and disposal of Furo[2,3-b]pyridine-2-carboxylic acid.

Physicochemical Profile & Operational Implications

To design an effective disposal strategy, we must first understand the chemical's fundamental properties. The presence of a nitrogen heteroatom dictates that thermal destruction must be carefully managed to prevent the formation of toxic nitrogen oxides (NOx).

PropertyValueOperational Implication
CAS Number 34668-26-3[1]Required for accurate EPA/RCRA waste manifesting and tracking.
Molecular Formula C8H5NO3[1]Nitrogen content necessitates disposal via facilities equipped with NOx flue-gas scrubbing.
Molecular Weight 163.13 g/mol [1]Utilized for stoichiometric calculations if in-situ neutralization is required prior to disposal.
Physical State Solid (Powder/Crystalline)High risk of aerosolization during spills; mandates the use of particulate respirators (N95 or higher).
Hazard Classification Skin/Eye/Respiratory IrritantDictates primary PPE requirements (nitrile gloves, chemical safety goggles, lab coat).

Regulatory Framework: EPA RCRA Subpart K Compliance

For academic institutions, teaching hospitals, and affiliated non-profit research institutes, the disposal of Furo[2,3-b]pyridine-2-carboxylic acid should be managed under the[3].

Why Subpart K? Traditional Resource Conservation and Recovery Act (RCRA) regulations impose strict 90-day or 180-day accumulation time limits. Subpart K provides operational flexibility by allowing eligible laboratories to accumulate "unwanted materials" at the point of generation for up to 12 months , provided the containers are kept strictly closed and properly labeled[3]. This prevents premature waste determinations and reduces the logistical burden on researchers, allowing trained environmental health and safety (EHS) professionals to make the final hazardous waste determination at a Central Accumulation Area (CAA)[3].

Standard Operating Procedure: Routine Waste Disposal

The disposal of heterocyclic organic acids must never utilize aqueous drain disposal. The fused furan-pyridine ring is highly resistant to standard municipal bioremediation, posing a risk of environmental persistence. The validated protocol is Turnkey Lab Packing followed by High-Temperature Incineration .

Step-by-Step Disposal Methodology

Step 1: Source Segregation and Primary Containment

  • Action: Collect all residual Furo[2,3-b]pyridine-2-carboxylic acid solid waste in a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass).

  • Causality: Segregating solid organic acids from liquid waste, strong oxidizers, and heavy metals prevents exothermic cross-reactions and reduces off-site disposal costs.

Step 2: Subpart K Compliant Labeling

  • Action: Affix a label immediately upon the first addition of waste. The label must explicitly state "Unwanted Material" or "Hazardous Waste" and include the specific chemical name (Furo[2,3-b]pyridine-2-carboxylic acid) and accumulation start date.

  • Causality: Unambiguous nomenclature prevents the generation of "unknowns," which require costly and dangerous analytical characterization prior to disposal.

Step 3: Turnkey Lab Packing (Performance Packaging)

  • Action: Transfer the primary container to the facility's CAA. EHS personnel or a licensed contractor will perform a [4]. The primary containers are consolidated into larger, DOT-approved 55-gallon drums, cushioned with inert, absorbent materials[4].

  • Causality: Performance packaging ensures that even if a primary container fractures during transit, the absorbent material will fully contain the solid/powder, maintaining compliance with DOT and EPA RCRA Title 40 CFR Part 263 regulations[4].

Step 4: High-Temperature Incineration

  • Action: The lab-packed drums are transported to an EPA-permitted commercial incinerator.

  • Causality: The waste is subjected to temperatures exceeding 1000°C. This extreme heat is required to cleave the stable aromatic and heteroaromatic bonds of the furan-pyridine system, ensuring complete mineralization into CO₂, H₂O, and N₂.

RoutineDisposal A 1. Waste Generation (Furo[2,3-b]pyridine-2-carboxylic acid) B 2. Segregation (Solid Organic Acids) A->B C 3. EPA Subpart K Compliant Labeling B->C D 4. Turnkey Lab Packing (Performance Packaging) C->D E 5. High-Temperature Incineration (>1000°C) D->E

Furo[2,3-b]pyridine-2-carboxylic acid laboratory waste disposal workflow.

Spill Response and Decontamination Protocol

Because Furo[2,3-b]pyridine-2-carboxylic acid is a fine solid, the primary risk during a spill is aerosolization and subsequent inhalation of the irritant powder. Immediate and controlled mechanical recovery is essential.

Step-by-Step Spill Recovery Methodology

Step 1: Area Isolation and PPE Donning

  • Action: Immediately restrict access to the spill zone. Responders must don a fitted N95 or P100 particulate respirator, chemical splash goggles, a buttoned lab coat, and double nitrile gloves.

  • Causality: The respiratory tract is highly susceptible to irritation from organic acid dusts. Double gloving ensures that the outer contaminated glove can be safely removed without exposing the skin.

Step 2: Mechanical Recovery (Dust Minimization)

  • Action: Do not use a standard vacuum cleaner, which will aerosolize the fine particles. Instead, lightly mist the spilled powder with a minimal amount of water or a compatible inert solvent (if permitted by your EHS guidelines) to suppress dust. Carefully sweep the material using a dedicated anti-static brush and dustpan.

  • Causality: Wet-sweeping reduces the kinetic energy of the particles, binding them together and preventing them from becoming airborne.

Step 3: Surface Decontamination

  • Action: Wash the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize any residual microscopic acid particles, followed by a final wipe with damp disposable towels.

Step 4: Containerization

  • Action: Place all recovered powder, contaminated sweeping tools, and cleaning towels into a heavy-duty hazardous waste bag or rigid HDPE container. Seal, label as "Spill Debris - Furo[2,3-b]pyridine-2-carboxylic acid," and integrate into the standard RCRA waste stream.

SpillResponse S1 Spill Detected S2 Don PPE (N95, Nitrile) S1->S2 S3 Wet Sweeping (Minimize Dust) S2->S3 S4 Containerize & Seal S3->S4 S5 RCRA Waste Integration S4->S5

Step-by-step spill response and containment protocol for solid organic acids.

References

  • "34668-26-3 | Furo[2,3-b]pyridine-2-carboxylic acid." Capot Chemical. [Link]

  • "A NON-ACTIVE SITE INHIBITOR WITH SELECTIVITY FOR ZIKA VIRUS NS2B-NS3 PROTEASE." National Institutes of Health (NIH) / PMC. [Link]

  • "Regulations for Hazardous Waste Generated at Academic Laboratories." US Environmental Protection Agency (EPA). [Link]

  • "Waste Disposal in Laboratory." Environmental Marketing Services. [Link]

Sources

Personal protective equipment for handling Furo[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and PPE Guide: Handling Furo[2,3-b]pyridine-2-carboxylic acid

Furo[2,3-b]pyridine-2-carboxylic acid (CAS 34668-26-3) is a heterocyclic organic compound frequently utilized as a critical building block in drug discovery and medicinal chemistry[1][2]. Characterized by its fused furan and pyridine rings, this compound presents specific handling challenges that require precise logistical planning. As a Senior Application Scientist, I have designed this protocol to move beyond generic safety data sheets. This guide provides the mechanistic rationale behind personal protective equipment (PPE) selection and establishes a self-validating operational workflow to ensure laboratory safety and chemical integrity.

Chemical Hazard Profile & Mechanistic Causality

Before selecting PPE, researchers must understand the physical and chemical nature of the threat. The ability to accurately identify and assess laboratory hazards is at the core of every robust health and safety program[3].

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecificationMechanistic Causality
CAS Number 34668-26-3N/A
Molecular Formula C8H5NO3The fused bicyclic system increases lipophilicity compared to basic pyridine, altering its solubility and dermal penetration profile[2].
Physical State Solid (Powder)Prone to aerosolization and electrostatic adherence during weighing and transfer.
Skin Irritation (H315) Category 2The carboxylic acid moiety acts as a proton donor, causing localized pH shifts that disrupt the stratum corneum[4].
Eye Irritation (H319) Category 2ADirect contact with ocular fluid causes rapid dissociation, leading to severe stinging and potential corneal damage[4].
Respiratory (H335) STOT SE 3Inhalation of fine particulates irritates the mucosal lining of the respiratory tract[4].

Personal Protective Equipment (PPE) Matrix

The OSHA Personal Protective Equipment Standard requires the completion of a hazard assessment for each work area to select appropriate protection[5]. For Furo[2,3-b]pyridine-2-carboxylic acid, standard PPE is sufficient for the solid form, but requirements escalate when the compound is placed into solution.

Table 2: PPE Selection and Rationale

PPE ComponentSpecificationOperational Causality
Hand Protection (Solid) Nitrile gloves (Minimum 4 mil thickness).Nitrile provides an excellent barrier against dry organic acids. The tight molecular cross-linking prevents solid particulate penetration[5].
Hand Protection (Solution) Double-gloved Nitrile (8 mil total) or Butyl Rubber.Critical: If dissolving in DMSO or DMF, these carrier solvents rapidly transport dissolved lipophilic compounds across the skin barrier. Butyl rubber offers superior breakthrough times for polar aprotic solvents.
Eye Protection Chemical splash goggles (ANSI Z87.1).Safety glasses with side shields are insufficient. Goggles form a seal against the face, preventing micro-particulate dust from bypassing the lenses during transfer[6].
Body Protection Flame-resistant (FR) or 100% cotton lab coat.Synthetic fabrics generate static electricity, causing the fine powder to jump and adhere to the user. Cotton mitigates static buildup.
Respiratory N95/P100 particulate respirator.Required only if a chemical fume hood is unavailable or during a large spill cleanup to prevent inhalation of aerosolized acid dust[4].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be a self-validating system. By incorporating verification steps, researchers can confirm the safety of their environment before proceeding. The best way to prevent exposure to airborne substances is to prevent their escape into the working atmosphere by the use of hoods[3].

Phase 1: Pre-Operation Setup

  • Ventilation Verification: Ensure the chemical fume hood is operational. Verify the inward face velocity is between 80-100 feet per minute (fpm).

    • Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.

  • Static Mitigation: Wipe the balance and surrounding hood area with an anti-static wipe or a damp paper towel.

    • Causality: Furo[2,3-b]pyridine-2-carboxylic acid powder is highly susceptible to static cling, which can lead to inaccurate weighing and uncontrolled dispersion.

  • PPE Donning: Equip the PPE matrix specified in Table 2[7].

Phase 2: Weighing and Transfer

  • Container Acclimation: If the chemical was stored in a cold-chain environment, allow the sealed container to reach room temperature before opening.

    • Causality: Opening a cold container introduces ambient humidity, causing condensation that can degrade the carboxylic acid via hydrolysis or cause clumping.

  • Transfer: Use a grounded, anti-static micro-spatula to transfer the solid to a pre-tared anti-static weigh boat or directly into the destination vial.

  • Sealing: Immediately recap the source bottle. Parafilm the cap to ensure a moisture-tight seal and return it to designated storage[7].

Phase 3: Solubilization

  • Solvent Addition: Add the solvent (e.g., DMSO, Methanol, or aqueous buffer) slowly down the side of the vial to prevent aerosolizing the dry powder at the bottom.

  • Agitation: Cap the vial securely before vortexing or sonicating.

    • Causality: Sonicating an open vial generates micro-aerosols of the dissolved hazardous compound, bypassing standard respiratory defenses.

Spill Response and Disposal Plan

Laboratory personnel must be familiar with their departmental Emergency Action Plan in the event of a chemical spill[7]. All employees who work with chemicals must be trained on proper spill control and clean-up[8].

Solid Spill Cleanup Protocol:

  • Isolate: Stop ventilation in the immediate area if the spill occurs outside a fume hood to prevent blowing the powder.

  • Dampen: Do NOT dry sweep. Lightly mist the spilled powder with water (or place damp paper towels over it) to suppress dust generation.

  • Collect: Use a chemically resistant polypropylene scoop to collect the dampened material[8]. Place it into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the surface with a mild soap and water solution, followed by a 70% ethanol wipe to remove any residual lipophilic traces.

Waste Disposal Segregation:

  • Solid Waste: Empty vials, contaminated gloves, and weigh boats must go into solid hazardous waste bins.

  • Liquid Waste: Solutions of Furo[2,3-b]pyridine-2-carboxylic acid should be disposed of in Non-Halogenated Organic Waste containers (unless dissolved in a halogenated solvent like DCM). Do not pour down the sink, as heterocyclic compounds can exhibit aquatic toxicity.

Operational Workflow Diagram

HandlingWorkflow A Pre-Operation Setup Verify Fume Hood & SDS B Don PPE Matrix (Nitrile, Goggles, Coat) A->B C Material Handling (Weighing & Transfer) B->C D Solubilization (Add Solvent) C->D F Spill Event (Solid or Liquid) C->F Accidental Drop E Normal Operation Proceed to Assay D->E D->F Spill H Waste Disposal (Organic Waste Container) E->H End of Exp. G Spill Containment (Wet Wipes / Absorbent) F->G G->H I Decontamination (Soap & Water / Ethanol) H->I

Operational and spill response workflow for handling Furo[2,3-b]pyridine-2-carboxylic acid.

References

  • Capot Chemical. "Specifications of Furo[2,3-b]pyridine-2-carboxylic acid (CAS No: 34668-26-3)." Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories." Available at: [Link]

  • ACS Chemical Health & Safety. "In pursuit of excellence in safety." American Chemical Society. Available at: [Link]

  • UNT Health Science Center. "Chemical Safety Manual." Available at: [Link]

  • Kansas State College of Veterinary Medicine. "Prudent Practices in Laboratory Safety." Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Furo[2,3-b]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Furo[2,3-b]pyridine-2-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.